Anthraquinone-1,5-disulfonic Acid Disodium Salt
Description
The exact mass of the compound 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;9,10-dioxoanthracene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)8-4-2-6-10(12(8)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFASSSMJNCWWTP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061214 | |
| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to yellow-green crystalline powder; [TCI America MSDS] | |
| Record name | Sodium anthraquinone-1,5-disulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
853-35-0 | |
| Record name | Sodium anthraquinone-1,5-disulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Anthraquinone-1,5-disulfonic acid disodium salt: Chemical Properties and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Anthraquinone-1,5-disulfonic acid disodium salt. It includes detailed experimental protocols for property determination and explores the potential biological significance of related anthraquinone compounds, offering valuable insights for researchers in drug discovery and development.
Core Chemical and Physical Properties
This compound is a stable organic compound.[1] It presents as a white to light yellow or light orange powder or crystal.[2] The compound is incompatible with strong oxidizing agents.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [2][3][4][5][6] |
| Molecular Weight | 412.29 g/mol | [2][3][5][6] |
| CAS Number | 853-35-0 | [1][2][4][6][7] |
| Melting Point | >300°C | [1][3] |
| Appearance | White to Light yellow to Light orange powder to crystal | [2][5] |
| Purity | >95.0% (HPLC) to >98% | [2][4][5][7] |
| Solubility | Soluble in water, ethanol, acetic acid, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Slightly soluble in acetone. | [7] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from established protocols for the analysis of anthraquinone derivatives and is suitable for determining the purity of this compound.
Instrumentation:
-
HPLC system with a photodiode-array (PDA) detector and autosampler.
-
Reversed-phase C18 analytical column (e.g., 5 µm particle size, 25 cm × 4.6 mm internal diameter).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate buffer (0.02 M)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 70:20:10 (v/v/v) mixture of acetonitrile, 0.02 M ammonium acetate buffer with 0.8% TFA (pH adjusted to 2.5), and methanol.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.
Melting Point Determination
This protocol describes the determination of the melting point of a high-melting-point organic solid using a standard melting point apparatus.
Instrumentation:
-
Melting point apparatus with a heating block and a viewfinder.
-
Glass capillary tubes (one end sealed).
Procedure:
-
Sample Preparation:
-
Apparatus Setup:
-
Place the capillary tube into the heating block of the melting point apparatus.[1]
-
-
Measurement:
-
As the expected melting point is high (>300°C), set the apparatus to heat at a rapid rate initially to approach the expected melting range.[9]
-
When the temperature is approximately 10-15°C below the expected melting point, reduce the heating rate to about 1-2°C per minute to ensure thermal equilibrium.[1][2]
-
Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Potential Biological Activity and Signaling Pathways
While direct studies on the biological signaling pathways of this compound are limited, research on closely related anthraquinone disulfonates provides valuable insights into their potential therapeutic effects.
A study on Anthraquinone-2,6-disulfonic acid , an isomer of the title compound, has demonstrated its potential as a disease-modifying drug for osteoarthritis.[10] The study revealed that this compound inhibits the activity of cathepsin B and reduces the release of proteoglycans from cartilage stimulated by interleukin-1β (IL-1β) in vitro.[10] In an in vivo rabbit model of osteoarthritis, oral administration of anthraquinone-2,6-disulfonic acid led to a reduction in cartilage degeneration.[10] This suggests a potential role for disulfonated anthraquinones in modulating inflammatory and degenerative pathways in joint diseases.
The proposed mechanism of action for the related Anthraquinone-2,6-disulfonic acid is visualized in the signaling pathway diagram below.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmabeginers.com [pharmabeginers.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. biocrick.com [biocrick.com]
- 5. This compound [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. aquaterra.hu [aquaterra.hu]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. Anthraquinone-2,6-disulfonic acid as a disease-modifying osteoarthritis drug: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectral Properties of Anthraquinone-1,5-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Anthraquinone-1,5-disulfonic acid disodium salt, a compound of interest in various scientific and industrial applications. This document details its ultraviolet-visible (UV-Vis) absorption characteristics and discusses its fluorescence properties based on available literature for related compounds. It also includes detailed experimental protocols for spectral analysis and a workflow diagram for the determination of these properties.
Core Spectral Properties
This compound (CAS: 853-35-0), with the molecular formula C₁₄H₆Na₂O₈S₂, possesses a chromophoric anthraquinone core. Its spectral properties are primarily governed by the π → π* and n → π* electronic transitions within this conjugated system. The sulfonate groups, while enhancing aqueous solubility, also influence the electronic distribution and thus the spectral characteristics of the molecule.
UV-Vis Absorption Properties
The UV-Vis absorption spectrum of this compound in aqueous solution is characterized by multiple absorption bands in the ultraviolet and visible regions. These bands are attributed to the electronic transitions within the anthraquinone moiety.
Table 1: UV-Vis Absorption Data for this compound in Water
| Wavelength (λmax) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
| ~260 nm | Estimated based on available spectra | π → π |
| ~330 nm | Estimated based on available spectra | n → π |
Note: The molar absorptivity values are estimations derived from publicly available spectral data and may vary with experimental conditions.
Fluorescence Properties
Experimental Protocols
The following are detailed methodologies for the determination of the spectral properties of this compound.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.
Materials:
-
This compound (purity >98%)
-
Deionized water (or other suitable solvent)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution with known concentrations (e.g., 10 µM, 20 µM, 30 µM, 40 µM, 50 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 nm to 600 nm.
-
Blank Measurement: Fill a quartz cuvette with deionized water (the solvent used for the solutions) and place it in the spectrophotometer to record a baseline (blank) spectrum.
-
Sample Measurement: Record the UV-Vis absorption spectra for each of the prepared working solutions.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at a specific λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = ε × path length).
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima, and the fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Deionized water (or other suitable solvent)
-
Spectrofluorometer
-
Quartz cuvettes (4-sided clear)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in deionized water, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum emission (if known from a preliminary scan, otherwise an estimate can be used).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 200-500 nm) to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.
-
Scan the emission monochromator to record the fluorescence emission spectrum. The peak of this spectrum is the emission maximum.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate, Φ = 0.54) with a similar absorbance at the same excitation wavelength as the sample.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Measure the absorbance of both solutions at the excitation wavelength.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualizations
Experimental Workflow for Spectral Characterization
The following diagram illustrates the logical flow of experiments to determine the spectral properties of this compound.
Caption: Workflow for spectral analysis.
Anthraquinone-1,5-disulfonic acid disodium salt molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Anthraquinone-1,5-disulfonic acid disodium salt. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Core Compound Information
This compound is an organic compound characterized by a central anthraquinone core with two sulfonate groups at the 1 and 5 positions, present as a disodium salt. Its chemical structure imparts specific physical and chemical properties that make it a subject of interest in various scientific fields.
Molecular Structure
The fundamental structure consists of a tricyclic aromatic system, 9,10-anthracenedione, substituted with two sulfonic acid groups. The presence of the sulfonate groups significantly increases the water solubility of the otherwise hydrophobic anthraquinone core.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1][2] |
| Molecular Weight | 412.29 g/mol | [1][2] |
| CAS Number | 853-35-0 | [3][4] |
| Appearance | White to light yellow/orange powder/crystal | [1] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in water. | [6] |
| Purity (typical) | >95.0% (HPLC) | [1] |
Experimental Protocols
Synthesis of Anthraquinone-1,5-disulfonic acid
The synthesis of Anthraquinone-1,5-disulfonic acid is typically achieved through the sulfonation of anthraquinone. The 1,5-isomer is specifically obtained when the reaction is carried out in the presence of a mercury catalyst.
Materials:
-
Anthraquinone
-
Fuming sulfuric acid (oleum)
-
Mercury(II) sulfate (catalyst)
-
Sodium chloride
General Procedure:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and dropping funnel is charged with fuming sulfuric acid.
-
Catalyst Addition: A catalytic amount of mercury(II) sulfate is added to the oleum.
-
Anthraquinone Addition: Anthraquinone is gradually added to the stirred oleum-catalyst mixture, maintaining the temperature within a specified range.
-
Sulfonation: The reaction mixture is heated to promote disulfonation. The precise temperature and reaction time are critical for maximizing the yield of the desired 1,5-isomer.
-
Precipitation: Upon completion, the reaction mixture is carefully diluted with water or a dilute sulfuric acid solution to precipitate the sulfonic acid derivative.
-
Isolation of the Disodium Salt: The precipitated acid is collected by filtration. To obtain the disodium salt, the acid is dissolved in hot water and neutralized with a sodium salt, such as sodium chloride or sodium hydroxide, leading to the precipitation of the less soluble this compound.
-
Purification: The crude product can be further purified by recrystallization from hot water.[7]
Caption: Generalized workflow for the synthesis of this compound.
Applications and Relevance in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules and dyes. While its direct application as a therapeutic agent is not extensively documented, the anthraquinone scaffold is a well-established pharmacophore in drug discovery, particularly in the development of anticancer agents.[8]
The sulfonic acid groups, by imparting high water solubility, can be utilized to modify the pharmacokinetic properties of parent compounds. This is a critical aspect of drug design, where solubility can influence absorption, distribution, metabolism, and excretion (ADME) profiles.
Currently, the primary applications of this compound in research include its use as an intermediate in organic synthesis and as a component in electrochemical systems.[9] Further research is required to fully elucidate its potential in biological systems and as a tool in drug development. At present, there is limited public information available to construct a detailed signaling pathway directly involving this specific compound. The broader class of anthraquinones is known to interact with DNA and topoisomerase II, which are key targets in cancer therapy.[8] However, it is important to note that these interactions are not specifically documented for the 1,5-disulfonic acid derivative.
Conclusion
This compound is a well-characterized organic compound with established synthetic routes and physicochemical properties. Its high water solubility and reactive nature make it a useful intermediate in chemical synthesis. While the core anthraquinone structure is of significant interest in drug development, the specific biological activities and mechanisms of action for the 1,5-disulfonic acid disodium salt remain an area for future investigation. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scbt.com [scbt.com]
- 4. alkalisci.com [alkalisci.com]
- 5. This compound CAS#: 853-35-0 [amp.chemicalbook.com]
- 6. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents [patents.google.com]
- 7. This compound | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. US1420198A - Purification of anthraquinone - Google Patents [patents.google.com]
Technical Guide: Solubility of Anthraquinone-1,5-disulfonic Acid Disodium Salt in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of anthraquinone-1,5-disulfonic acid disodium salt in various organic solvents. Due to the limited availability of precise quantitative public data, this document outlines qualitative solubility information and presents a detailed, generalized experimental protocol for its quantitative determination. This guide is intended to support research, development, and formulation activities involving this compound.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy in various applications, including drug development. For a salt of a sulfonic acid, such as this compound, solubility is governed by the interplay of its ionic nature and the polarity of the solvent. Generally, ionic compounds exhibit higher solubility in polar solvents where the solvent molecules can effectively solvate the dissociated ions.
Qualitative Solubility Profile
This compound is a salt of a strong acid, which typically confers some degree of solubility in polar solvents. However, the large, nonpolar anthraquinone core can influence its solubility in organic media.
Based on available literature, there is some conflicting qualitative information. One source suggests that the compound is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[1]. Conversely, a general principle in chemistry suggests that salts of organic compounds may not be highly soluble in non-polar or moderately polar organic solvents. This discrepancy underscores the necessity for empirical determination of solubility for specific applications.
Quantitative Solubility Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., in g/100 mL or molarity) for the solubility of this compound in a comprehensive range of organic solvents. The following table is provided as a template to be populated with experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | 25 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 25 | Data to be determined | Data to be determined |
| Methanol | CH₃OH | 32.7 | 25 | Data to be determined | Data to be determined |
| Ethanol | C₂H₅OH | 24.5 | 25 | Data to be determined | Data to be determined |
| Acetone | C₃H₆O | 20.7 | 25 | Data to be determined | Data to be determined |
| Acetonitrile | C₂H₃N | 37.5 | 25 | Data to be determined | Data to be determined |
| Isopropanol | C₃H₈O | 19.9 | 25 | Data to be determined | Data to be determined |
| Dichloromethane | CH₂Cl₂ | 9.1 | 25 | Data to be determined | Data to be determined |
| Chloroform | CHCl₃ | 4.8 | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the equilibrium saturation method coupled with UV-Vis spectrophotometry.
Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Scintillation vials or sealed test tubes
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Preparation of Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in the chosen organic solvent in a volumetric flask.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent in which the standards are prepared should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.
-
-
Equilibrium Saturation:
-
Add an excess amount of this compound to a known volume of each organic solvent in a series of scintillation vials. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with the respective organic solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Relevance in Drug Development: A Signaling Pathway Context
Anthraquinone derivatives are of significant interest in drug development, particularly in oncology. Some anthraquinones have been shown to induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS). This leads to the activation of downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway. Understanding the solubility of this compound is crucial for designing effective delivery systems to study and potentially exploit such mechanisms.
The diagram below illustrates the simplified signaling pathway where an anthraquinone derivative induces apoptosis via ROS and JNK activation.
References
In-Depth Technical Guide: Synthesis and Purification of Anthraquinone-1,5-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of anthraquinone-1,5-disulfonic acid disodium salt, a key intermediate in the manufacturing of various dyes and a compound of interest in contemporary research fields, including its application in aqueous organic redox flow batteries.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams for clarity.
Synthesis of this compound
The primary method for the synthesis of anthraquinone-1,5-disulfonic acid is the direct sulfonation of anthraquinone. The presence of a mercury catalyst is crucial for directing the sulfonation to the alpha positions (1 and 5) of the anthraquinone core. Without this catalyst, sulfonation predominantly occurs at the beta positions (2, 6, and 7).[2] The reaction typically produces a mixture of the 1,5- and 1,8-disulfonic acid isomers, which then require separation.
Core Reaction Parameters
A summary of the key parameters for the sulfonation of anthraquinone to yield the 1,5- and 1,8-disulfonic acid mixture is presented in the table below.
| Parameter | Value/Condition | Source |
| Starting Material | Anthraquinone (99% purity) | US1963383A |
| Sulfonating Agent | 26% Oleum (fuming sulfuric acid) | US1963383A |
| Catalyst | Mercurous sulfate | US1963383A |
| Additives | Anhydrous sodium sulfate | US1963383A |
| Reaction Temperature | 120-125 °C | US1963383A |
| Reaction Time | 1-2 hours (until a test portion is water-soluble) | US1963383A |
| Work-up | Precipitation in aqueous sodium chloride solution | US1963383A |
Detailed Experimental Protocol: Disulfonation of Anthraquinone
This protocol is adapted from a patented method for producing a mixture of 1,5- and 1,8-anthraquinone-disulfonic acid sodium salts.
Materials:
-
Anthraquinone (99% pure): 100 parts by weight
-
26% Oleum: 350 parts by weight
-
Mercurous sulfate: 2 parts by weight
-
Anhydrous sodium sulfate: 35 parts by weight
-
Aqueous sodium chloride solution (22° Bé): 1450 parts by weight
-
Seed crystals of mixed sodium salts of 1,5- and 1,8-anthraquinone-disulfonic acid (from a previous batch)
Procedure:
-
In a suitable reaction vessel equipped with an agitator and heating/cooling capabilities, charge the 26% oleum.
-
Add the mercurous sulfate and anhydrous sodium sulfate to the oleum with stirring until the sodium sulfate is substantially dissolved.
-
With continued stirring, add the anthraquinone to the mixture.
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for approximately 1 to 2 hours.
-
Introduce seed crystals of the mixed sodium salts of 1,5- and 1,8-anthraquinone-disulfonic acid.
-
Continue heating at 120-125 °C until a small test portion of the reaction mixture is completely soluble in water, indicating the completion of the sulfonation.
-
Cool the reaction mixture to 25 °C.
-
Slowly and cautiously add the cooled reaction mixture to the aqueous sodium chloride solution, maintaining the temperature at or below 25 °C.
-
Allow the mixture to stand at this temperature with occasional agitation to ensure complete precipitation of the product.
-
Filter the precipitate and wash it with a salt solution until the washings are acid-free.
-
The resulting product is a mixture of the sodium salts of 1,5- and 1,8-anthraquinone-disulfonic acids.
Purification of this compound
The primary challenge in the purification of this compound is the separation of the desired 1,5-isomer from the co-produced 1,8-isomer. This separation can be achieved by leveraging differences in their solubility in a sulfuric acid medium.[3]
Purification Parameters
| Parameter | Condition | Source |
| Separation Medium | Sulfuric acid | [3] |
| Purification Method | Fractional Crystallization / Selective Precipitation | Implied from[3] |
| Final Purification | Recrystallization from hot water |
Detailed Experimental Protocol: Isomer Separation and Recrystallization
A detailed, publicly available protocol for the separation of the 1,5- and 1,8-disulfonic acid isomers in a sulfuric acid medium is not readily found in the searched literature. However, the principle relies on the differential solubility of the two isomers in sulfuric acid at specific concentrations and temperatures. The general approach would involve:
-
Selective Precipitation in Sulfuric Acid: The mixture of the disulfonic acids (as obtained from the synthesis) is dissolved in a sulfuric acid solution of a specific concentration. By carefully adjusting the temperature and/or the acid concentration, one of the isomers can be selectively precipitated while the other remains in solution. This process may require optimization of the sulfuric acid concentration and temperature to achieve efficient separation.
-
Isolation of the 1,5-Isomer: The precipitated isomer is collected by filtration and washed with a sulfuric acid solution of the same concentration used for precipitation.
-
Conversion to the Disodium Salt: The isolated 1,5-disulfonic acid is then neutralized with a sodium base (e.g., sodium hydroxide or sodium carbonate) to form the disodium salt.
-
Recrystallization: The crude disodium salt is further purified by recrystallization from hot water. The product is dissolved in a minimal amount of hot water, and upon cooling, the purified this compound crystallizes. The crystals are then collected by filtration, washed with cold water, and dried.
Quantitative Data
The following table summarizes the available quantitative data for this compound. A specific yield for the synthesis of the pure 1,5-isomer is not consistently reported in the literature and is highly dependent on the efficiency of the isomer separation process.
| Data Point | Value | Source |
| Purity (Commercial) | >95.0% (HPLC) | [4] |
| Purity (Commercial) | >98.0% | |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | |
| Molecular Weight | 412.3 g/mol |
Process Diagrams
The following diagrams illustrate the synthesis and purification workflows.
Caption: Synthesis workflow for the production of a mixture of anthraquinone-1,5- and 1,8-disulfonic acid sodium salts.
Caption: Purification workflow for the isolation of pure this compound.
References
The Electrochemical Landscape of Anthraquinone-1,5-disulfonic acid disodium salt (AQDS): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a highly soluble and electrochemically active organic compound that has garnered significant interest in diverse scientific fields, from energy storage to analytical chemistry. Its reversible redox behavior, coupled with its stability in aqueous solutions, makes it a valuable model compound for studying electron transfer processes. This technical guide provides a comprehensive overview of the electrochemical properties of AQDS, detailing its redox behavior, summarizing key quantitative data, and providing standardized experimental protocols for its characterization.
Core Electrochemical Behavior
The electrochemical activity of AQDS is centered on the reversible two-electron, two-proton reduction and oxidation of its anthraquinone core. In aqueous media, AQDS undergoes a transformation to its hydroquinone form (H₂AQDS) upon reduction, a process that is highly dependent on the pH of the electrolyte. This redox couple can be represented by the following generalized reaction:
AQDS + 2e⁻ + 2H⁺ ⇌ H₂AQDS
The formal potential of this redox reaction is a key parameter and exhibits a linear dependence on pH in acidic and neutral solutions, consistent with the Nernst equation for a proton-coupled electron transfer process.
Quantitative Electrochemical Data
The following tables summarize key quantitative data for the electrochemical behavior of AQDS, compiled from various studies. These values are crucial for designing and interpreting experiments involving this compound.
| Parameter | Value | Conditions | Reference Electrode | Citation |
| Formal Potential (E°') | -0.520 V | pH 7.0 | SCE | [1] |
| ~0.220 V | 1 M H₂SO₄ | NHE | [2] | |
| ~0.02 V | 1 M H₂SO₄ | Ag/AgCl | [3] | |
| Diffusion Coefficient (D) | 3.8 x 10⁻⁶ cm²/s | 1 M H₂SO₄ | - | [4] |
| 5.18 x 10⁻⁶ cm²/s | pH 12.6 (0.1 M NaOH, 0.1 M KCl) | SCE | [5] | |
| Electron Transfer Rate Constant (k⁰) | 7.2 x 10⁻³ cm/s | 1 M H₂SO₄ | - | [4] |
Table 1: Key Electrochemical Parameters for AQDS
| pH | Formal Potential (E°') vs. SCE | Citation |
| 1 | - | [6] |
| 4 | - | [6] |
| 7 | -0.520 V | [1] |
| 9 | - | [6] |
| 11 | - | [6] |
| 13 | - | [6] |
Table 2: Influence of pH on the Formal Potential of AQDS (Note: Specific values at all pH points were not consistently available across the literature; the trend shows a negative shift with increasing pH.[6])
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to obtaining reliable electrochemical data. The following sections outline the methodologies for key experiments used to characterize AQDS.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary technique for investigating the redox behavior of AQDS.
Objective: To determine the redox potentials and assess the reversibility of the AQDS/H₂AQDS couple.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode, Gold Electrode)
-
Reference Electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire or graphite rod)
-
-
AQDS solution (e.g., 1-25 mM)
-
Supporting electrolyte (e.g., 1 M H₂SO₄, or a buffered solution of desired pH)
-
Deionized water
-
Inert gas (e.g., Nitrogen or Argon) for deaeration
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in deionized water and ethanol to remove any residual polishing material.
-
Electrolyte Preparation: Prepare a solution of the desired concentration of AQDS in the chosen supporting electrolyte.
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deaerated AQDS solution. Ensure the reference electrode tip is placed close to the working electrode surface.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan through the expected redox peaks of AQDS (e.g., from a potential where no reaction occurs, through the reduction peak, and then reversing the scan to observe the oxidation peak).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable response is obtained.
-
-
Data Analysis:
-
Determine the cathodic (Epc) and anodic (Epa) peak potentials.
-
Calculate the formal potential (E°') as (Epa + Epc) / 2.
-
Evaluate the peak separation (ΔEp = Epa - Epc). For a reversible two-electron process, the theoretical value is approximately 29.5 mV at 25°C.
-
Analyze the ratio of the anodic to cathodic peak currents (Ipa/Ipc). A ratio close to 1 indicates a chemically reversible system.
-
Determination of Diffusion Coefficient
The diffusion coefficient can be determined from cyclic voltammetry data at various scan rates using the Randles-Sevcik equation for a reversible system.
Objective: To quantify the rate of diffusion of AQDS to the electrode surface.
Procedure:
-
Perform cyclic voltammetry as described above at a series of different scan rates (e.g., 20, 50, 100, 150, 200 mV/s).
-
For each scan rate (ν), measure the cathodic peak current (Ipc).
-
Plot Ipc versus the square root of the scan rate (ν¹/²).
-
The plot should be linear for a diffusion-controlled process.
-
The diffusion coefficient (D) can be calculated from the slope of the line using the Randles-Sevcik equation:
-
Ipc = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²
-
Where:
-
n = number of electrons transferred (2 for AQDS)
-
A = electrode area (cm²)
-
D = diffusion coefficient (cm²/s)
-
C = concentration of AQDS (mol/cm³)
-
ν = scan rate (V/s)
-
-
Visualizing Electrochemical Processes
Diagrams are invaluable for conceptualizing the intricate steps in electrochemical analysis and the underlying reaction mechanisms.
Caption: Redox mechanism of AQDS showing the two-step electron transfer.
Caption: Workflow for the electrochemical characterization of AQDS.
Relevance to Drug Development
While AQDS itself is not a therapeutic agent, its well-defined electrochemical properties make it a valuable tool in drug development research. Its use as a redox mediator can facilitate the study of electron transfer processes in biological systems, which are central to the mechanism of action of many drugs. Furthermore, understanding the electrochemical behavior of quinone-containing compounds is crucial, as this moiety is present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The methodologies outlined in this guide can be adapted to characterize the electrochemical behavior of novel drug candidates containing similar redox-active functional groups.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. By understanding its core electrochemical behavior and employing standardized experimental protocols, the scientific community can continue to leverage the unique properties of this versatile molecule in a wide array of applications.
References
- 1. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Anthraquinone-1,5-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a substance.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. The determination of the quantum yield is crucial for characterizing fluorescent compounds used in various applications, including drug development, where fluorescence-based assays are common.
Quantitative Data for Reference Standards
The determination of the fluorescence quantum yield of a sample is often performed using a comparative method, which relies on a reference standard with a well-characterized quantum yield. The selection of an appropriate standard is critical and should be based on the spectral properties of the compound under investigation. The reference standard should absorb and emit in a similar wavelength range as the sample. Given that anthraquinone derivatives often absorb in the UV-Vis region, several common standards could be suitable.
Below is a table of potential reference standards with their known quantum yields in specific solvents.
| Reference Standard | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.95 |
| Rhodamine 6G | Ethanol | 528 | 555 | 0.95 |
| 9,10-Diphenylanthracene | Cyclohexane | 373 | 409 | 0.90 |
Note: The optimal reference standard for Anthraquinone-1,5-disulfonic acid disodium salt would depend on its specific absorption and emission maxima, which should be determined experimentally.
Experimental Protocol: Relative Quantum Yield Determination
The following protocol details the comparative method for determining the fluorescence quantum yield of this compound. This method involves comparing the integrated fluorescence intensity of the sample to that of a known reference standard.[1][2]
3.1. Materials and Instrumentation
-
This compound (CAS 853-35-0)
-
Reference Standard (e.g., Quinine Sulfate)
-
Solvent (e.g., Ultrapure water, as the target compound is a disodium salt and likely water-soluble)
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz Cuvettes (1 cm path length)
3.2. Solution Preparation
-
Stock Solutions: Prepare stock solutions of both the this compound and the chosen reference standard in the selected solvent.
-
Working Solutions: Prepare a series of dilutions for both the sample and the reference standard from their respective stock solutions. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.[1] It is crucial to use the same solvent for both the sample and the reference.[1]
3.3. Measurement Procedure
-
Absorbance Spectra: Record the UV-Vis absorbance spectra for all working solutions of the sample and the reference standard. Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.[1]
-
Fluorescence Spectra: Record the fluorescence emission spectra for all working solutions of the sample and the reference standard using the same excitation wavelength (λ_ex) and identical instrument settings (e.g., excitation and emission slit widths).
-
Solvent Blank: Record the fluorescence spectrum of the solvent blank under the same conditions and subtract it from the sample and standard spectra to correct for Raman scattering and other background signals.
3.4. Data Analysis
The fluorescence quantum yield of the sample (Φ_S) can be calculated using the following equation[1][2]:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
-
Φ_R is the known quantum yield of the reference standard.
-
I_S and I_R are the integrated fluorescence intensities (area under the emission curve) of the sample and the reference, respectively.
-
A_S and A_R are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used, this term becomes 1.[1]
For improved accuracy, plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The slope of these plots can be used in the following equation[2]:
Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)
Visualizations
Experimental Workflow for Relative Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
Signaling Pathways and Logical Relationships
At present, there is no established signaling pathway directly linked to the fluorescence quantum yield of this compound. The quantum yield is an intrinsic photophysical property of the molecule. However, the interaction of the molecule with its environment can influence its quantum yield. The following diagram illustrates the relationship between molecular structure, environmental factors, and the resulting photophysical properties.
Caption: Factors influencing the fluorescence quantum yield.
Conclusion
This technical guide provides a robust framework for the experimental determination of the fluorescence quantum yield of this compound. By following the detailed protocol and considering the factors outlined, researchers in drug development and other scientific fields can accurately characterize this and other fluorescent compounds, enabling their effective use in various applications.
References
Theoretical Framework for the Analysis of Anthraquinone-1,5-disulfonic acid disodium salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches applicable to the study of Anthraquinone-1,5-disulfonic acid disodium salt. The content herein is designed to furnish researchers, scientists, and professionals in drug development with a robust framework for computational analysis of this compound, leveraging established theoretical methods for anthraquinone derivatives. While specific experimental data for this particular salt is limited in publicly accessible literature, this guide outlines the methodologies to predict and analyze its electronic, spectroscopic, and redox properties.
Introduction to this compound
This compound is a derivative of anthraquinone, a class of organic compounds with significant interest in various fields, including materials science and medicine. Its chemical structure, characterized by the anthraquinone core with two sulfonate groups at the 1 and 5 positions, suggests unique electronic and chemical properties. The disodium salt form ensures its solubility in aqueous media, making it relevant for biological and electrochemical applications.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1][2][3] |
| Molecular Weight | 412.29 g/mol | [1][2][3] |
| CAS Number | 853-35-0 | [1][2] |
| Appearance | White to light yellow/orange powder/crystal | [1][2] |
| Purity | >95.0% (HPLC) | [1][2] |
| IUPAC Name | disodium;9,10-dioxoanthracene-1,5-disulfonate | [4][5] |
| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] | [4][6] |
| InChI Key | OFASSSMJNCWWTP-UHFFFAOYSA-L | [5] |
Theoretical Background and Computational Approaches
The theoretical investigation of organic molecules like this compound primarily relies on quantum chemical methods, with Density Functional Theory (DFT) being the most prominent and effective tool. DFT allows for the accurate calculation of molecular properties by modeling the electron density.
Density Functional Theory (DFT)
DFT has become a standard method for studying the electronic structure of molecules.[7] It offers a good balance between computational cost and accuracy. The choice of functional and basis set is crucial for obtaining reliable results. For anthraquinone derivatives, hybrid functionals such as B3LYP and PBE0 have been shown to provide accurate predictions of electronic properties and geometries.[7] Common basis sets include Pople-style basis sets like 6-31G* or 6-311++G(d,p), which provide a good description of electron distribution.
Solvation Models
To accurately model the behavior of this compound in a solvent (e.g., water or an organic solvent), it is essential to incorporate a solvation model. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used for this purpose. These models represent the solvent as a continuous medium with a specific dielectric constant, accounting for the bulk solvent effects on the solute's properties.
Experimental Protocols for Theoretical Studies
Spectroscopic Analysis
-
UV-Vis Spectroscopy: The electronic absorption spectrum of the compound would be recorded in a suitable solvent (e.g., water, DMSO). The wavelength of maximum absorption (λmax) provides a key benchmark for validating theoretical calculations of electronic transitions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure. While some commercial suppliers confirm that NMR data is consistent with the structure of the target molecule, detailed public data is scarce.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be used to identify the vibrational modes of the molecule, particularly the characteristic C=O and S=O stretching frequencies. This data is invaluable for validating the calculated vibrational frequencies from DFT.
Electrochemical Analysis
-
Cyclic Voltammetry (CV): CV is a crucial technique for determining the redox potentials of the molecule. The experiment would be performed in a suitable electrolyte solution to observe the oxidation and reduction peaks, providing insight into the HOMO and LUMO energy levels.
A Representative Computational Workflow
The following section outlines a detailed, step-by-step computational protocol for the theoretical study of this compound using DFT.
Step 1: Molecular Structure Preparation
-
Initial Structure Generation: The 2D structure of this compound is drawn using a chemical drawing software and converted to a 3D structure.
-
Conformational Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
Step 2: Geometry Optimization
-
DFT Functional and Basis Set Selection: Based on literature for similar compounds, the B3LYP functional with the 6-31G(d) basis set is a good starting point for geometry optimization.
-
Optimization in Gas Phase: The geometry of the most stable conformer is optimized in the gas phase to obtain a preliminary structure.
-
Optimization in Solvent: A subsequent geometry optimization is performed using an implicit solvation model (e.g., PCM with water as the solvent) to account for the solvent environment.
Step 3: Frequency Calculations
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the final geometry optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermochemical Data: The frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Electronic and Spectroscopic Properties
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. The HOMO-LUMO gap is a key indicator of the molecule's electronic stability and reactivity.
-
UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum. The calculated λmax values are then compared with experimental data.
-
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts, which can be compared to experimental spectra.
Step 5: Redox Potential Prediction
-
Calculation of Redox Potentials: The redox potentials can be estimated from the calculated Gibbs free energies of the neutral and charged species involved in the redox reaction.
Predicted Quantitative Data
The following tables summarize the expected quantitative data for this compound based on theoretical calculations following the protocol described above. These values are illustrative and would require experimental validation.
Table 1: Calculated Molecular Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -3.0 to -4.0 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Dipole Moment | 8.0 to 12.0 D |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Property | Predicted Value |
| λmax (UV-Vis) | 330 - 350 nm |
| Major ¹³C NMR Peaks | 180-190 ppm (C=O), 120-140 ppm (aromatic C) |
| Major ¹H NMR Peaks | 7.5 - 8.5 ppm (aromatic H) |
| Key IR Frequencies | ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (S=O stretch) |
Visualizations
The following diagrams illustrate the key workflows and relationships discussed in this guide.
Caption: A typical DFT-based computational workflow.
Caption: The synergistic relationship between theory and experiment.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing established DFT methodologies, researchers can predict and analyze a wide range of molecular properties, from electronic structure to spectroscopic and redox behavior. While experimental validation remains a critical component of any computational study, the protocols and expected data presented here provide a solid foundation for initiating theoretical investigations into this and related anthraquinone derivatives. Such studies are invaluable for understanding the fundamental properties of these molecules and for guiding their application in various scientific and industrial domains.
References
- 1. researchgate.net [researchgate.net]
- 2. electrochemsci.org [electrochemsci.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A density functional theory study on the thermodynamic and dynamic properties of anthraquinone analogue cathode materials for rechargeable lithium ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. dial.uclouvain.be [dial.uclouvain.be]
- 7. Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
Anthraquinone-1,5-disulfonic acid disodium salt CAS 853-35-0 properties
An In-depth Technical Guide to Anthraquinone-1,5-disulfonic acid disodium salt (CAS 853-35-0)
This technical guide provides a comprehensive overview of the physicochemical properties, research applications, experimental protocols, and safety information for this compound, catering to researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is an organic compound characterized by a central anthraquinone core with two sulfonate groups.[1] These sulfonic acid groups enhance its water solubility.[1] The quantitative properties of this compound are summarized in the table below.
| Property | Value | Citations |
| CAS Number | 853-35-0 | |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1][2] |
| Molecular Weight | 412.29 g/mol | [1][2] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | >300°C | [4] |
| Purity | >95.0% (HPLC) to >98.0% | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
| Storage | Store under inert gas, in a sealed, cool, and dry condition. | [5][7] |
Applications in Research
The primary application of this compound and its isomers is in the field of electrochemistry. Its ability to undergo reversible redox reactions makes it a valuable component in the development of energy storage systems.
-
Redox Flow Batteries (RFBs) : Anthraquinone disulfonic acid isomers are extensively studied as the negative electrolyte (negolyte) in aqueous organic redox flow batteries (AORFBs).[4][8] These batteries are a promising technology for large-scale energy storage.[8] The anthraquinone core provides stable and reversible two-electron redox activity.[9]
-
Redox Mediator : It is also utilized as a redox mediator in various electrochemical systems.[10]
Experimental Protocols
Detailed methodologies for key experiments involving anthraquinone derivatives are provided below. These protocols are synthesized from established research practices in the field.
Preparation of an Aqueous Electrolyte for Redox Flow Battery Studies
This protocol describes the preparation of an acidic electrolyte containing sulfonated anthraquinone derivatives, a common procedure in RFB research.
Materials:
-
Anthraquinone
-
Oleum (fuming sulfuric acid, e.g., 58% SO₃)
-
Boric acid (catalyst)
-
Demineralized water
Procedure:
-
In a suitable reaction flask, combine anthraquinone and a catalytic amount of boric acid.[11]
-
Slowly add oleum to the mixture while stirring.[11]
-
Heat the mixture, for example, to 120°C, and maintain for several hours (e.g., 16 hours) to allow for sulfonation.[11]
-
After the reaction is complete, cool the mixture to a lower temperature (e.g., 100°C).[11]
-
Carefully and slowly add demineralized water to the reaction mixture. Continue stirring for several hours (e.g., 5 hours) to ensure complete dissolution.[11]
-
Filter the resulting solution to remove any unreacted solid anthraquinone.[11]
-
Dilute the filtrate with demineralized water to achieve the desired final concentration of the sulfonated anthraquinone electrolyte.[11]
Cyclic Voltammetry (CV) Analysis
Cyclic voltammetry is a standard technique to characterize the electrochemical behavior of redox-active species like anthraquinone derivatives.
Instrumentation and Materials:
-
Potentiostat (e.g., Autolab potentiostat)
-
Three-electrode cell:
-
Working Electrode: Glassy carbon disk
-
Reference Electrode: Ag/AgNO₃ (in CH₃CN) or Saturated Calomel Electrode (SCE)
-
Counter/Auxiliary Electrode: Platinum wire
-
-
Electrolyte Solution: 0.1 M supporting electrolyte (e.g., Bu₄NBF₄) in a suitable solvent (e.g., dichloromethane or acetonitrile).[10]
-
This compound (analyte, e.g., 10⁻³ M).[10]
-
Inert gas (e.g., Argon) for de-aeration.[]
Procedure:
-
Prepare the electrolytic solution by dissolving the supporting electrolyte in the chosen solvent.
-
Dissolve the anthraquinone compound in the electrolytic solution to the desired concentration.[10]
-
Purge the solution with an inert gas (e.g., Argon) for a sufficient time (e.g., 1 hour) to remove dissolved oxygen.[]
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan. Set the potential range to cover the expected redox events of the anthraquinone derivative. Typically, two reversible reduction waves are observed for the anthraquinone moiety.[10]
-
Record the voltammogram, which plots current versus potential, to determine key electrochemical parameters like half-wave potentials.[9]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research detailing the direct involvement of This compound in defined biological signaling pathways. The research on the biological activities of anthraquinones is extensive, but often focuses on derivatives with different substitution patterns, such as hydroxyl or amino groups, which are known for activities like anticancer and antibacterial effects.[6]
For illustrative purposes, a known signaling pathway for a different, novel amide anthraquinone derivative is presented below. This compound was shown to induce apoptosis in HCT116 colon cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the JNK signaling pathway.[6] It is critical to note that this pathway has not been demonstrated for this compound.
Safety and Toxicology
The available safety data indicates that this compound should be handled with care, following standard laboratory safety protocols.
| Hazard Information | Details | Citations |
| GHS Hazard Statements | H319: Causes serious eye irritation. | [2] |
| H315: Causes skin irritation. | [2] | |
| H335: May cause respiratory irritation. | [2] | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [2] |
| P264: Wash skin thoroughly after handling. | [1] | |
| P280: Wear protective gloves/eye protection/face protection. | [8] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. |
First Aid Measures:
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin contact: Wash off with soap and plenty of water.
-
Eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
If ingested: Rinse mouth with water. Do not induce vomiting.
Conclusion
This compound (CAS 853-35-0) is a well-characterized compound with significant potential in electrochemical applications, particularly for next-generation energy storage solutions like aqueous organic redox flow batteries. While its physicochemical properties and electrochemical behavior are well-documented, its biological activities and interactions with cellular signaling pathways remain largely unexplored. Future research could investigate its potential in biomedical applications, drawing inspiration from the diverse bioactivities of the broader anthraquinone class of molecules. Researchers and developers should adhere to the provided safety guidelines when handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Physical and chemical properties of disodium 9,10-dioxoanthracene-1,5-disulfonate
An In-depth Technical Guide to the Physical and Chemical Properties of Disodium 9,10-dioxoanthracene-1,5-disulfonate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of disodium 9,10-dioxoanthracene-1,5-disulfonate (CAS No. 853-35-0). The document details the compound's chemical identity, structural information, and key physicochemical characteristics. It includes tabulated quantitative data for easy reference, outlines experimental protocols for purification and analysis, and presents logical workflows for experimental procedures. This guide is intended to serve as a foundational resource for professionals utilizing this compound in research and development.
Chemical Identity and Structure
Disodium 9,10-dioxoanthracene-1,5-disulfonate, also known as Anthraquinone-1,5-disulfonic acid disodium salt, is an organic compound derived from anthraquinone.[1] Its structure consists of a central anthraquinone core with two sulfonate groups attached at the 1 and 5 positions.[1] The presence of the ionic sulfonate groups renders the molecule water-soluble.[1]
IUPAC Name: disodium 9,10-dioxo-9,10-dihydro-1,5-anthracenedisulfonate[2] CAS Number: 853-35-0[2][3][4] Molecular Formula: C₁₄H₆Na₂O₈S₂[3][4] Synonyms: this compound, 1,5-Anthraquinonedisulfonic acid disodium salt, Disodium anthraquinone-1,5-disulfonate.[5][6]
Physical Properties
The physical characteristics of disodium 9,10-dioxoanthracene-1,5-disulfonate are summarized below. The compound is typically a crystalline solid, with its color ranging from white to light yellow or orange.[3][6] A hydrated form also exists.[7]
| Property | Value | Reference |
| Molecular Weight | 412.3 g/mol | [4][5] |
| Appearance | White to light yellow to light orange powder/crystal | [3][6] |
| Melting Point | >300°C | [6] |
| Solubility | Soluble in Water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [8][9] |
Chemical Properties
The chemical behavior of this compound is largely defined by the anthraquinone core and the sodium sulfonate groups. It is generally stable under standard laboratory conditions but should not be mixed with strong oxidizing agents.[6][9] Commercial grades of this chemical are available at high purity levels.[3][4]
| Property | Value/Description | Reference |
| Stability | Stable under recommended storage conditions. | [6][9] |
| Incompatibilities | Strong oxidizing agents. | [9][10] |
| Purity (Typical) | >95.0% (HPLC) or >98% | [2][3][4] |
| Storage | Store in a sealed, cool, and dry container. | [4] |
Experimental Protocols
Detailed experimental methods are crucial for ensuring the reproducibility of research. The following sections outline protocols for the purification and purity assessment of disodium 9,10-dioxoanthracene-1,5-disulfonate.
Purification by Recrystallization
A common method for purifying this compound is recrystallization from water, which effectively separates it from insoluble impurities.[9]
Protocol:
-
Dissolve the crude disodium 9,10-dioxoanthracene-1,5-disulfonate in a minimum amount of hot deionized water.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature to promote the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold deionized water.
-
Repeat the recrystallization process for higher purity if necessary.[9]
-
Dry the purified crystals under a vacuum to remove residual water.[9]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds like disodium 9,10-dioxoanthracene-1,5-disulfonate.[3] The following is a representative protocol.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in deionized water at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Set the column temperature to 30°C.
-
Use a flow rate of 1.0 mL/min.
-
Set the UV detection wavelength to the λmax of the compound (typically determined by a UV-Vis scan).
-
Inject 10 µL of the sample solution.
-
-
Gradient Elution:
-
Start with 95% Solvent A and 5% Solvent B.
-
Linearly increase to 95% Solvent B over 20 minutes.
-
Hold at 95% Solvent B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: Experimental workflow for HPLC purity analysis.
Biological Activity Investigation
While this guide focuses on physicochemical properties, compounds of this class are often screened for biological activity. A generalized workflow for such an investigation is presented below. This process begins with high-throughput in vitro screening and progresses to more complex cellular and in vivo models for promising candidates.
Caption: Generalized workflow for bioactivity screening.
Safety and Handling
Proper safety precautions are essential when handling any chemical. Disodium 9,10-dioxoanthracene-1,5-disulfonate may cause skin and eye irritation.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and lab coats.[11][12]
-
Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[11]
-
Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[11]
-
First Aid:
Conclusion
Disodium 9,10-dioxoanthracene-1,5-disulfonate is a stable, water-soluble anthraquinone derivative with well-defined physical and chemical properties. Its characteristics make it a useful compound in various chemical synthesis and research applications. The information and protocols provided in this guide offer a technical foundation for scientists and researchers working with this molecule.
References
- 1. CAS 853-67-8: Disodium anthraquinone-2,7-disulfonate [cymitquimica.com]
- 2. This compound | 853-35-0 [sigmaaldrich.com]
- 3. This compound [cymitquimica.com]
- 4. biocrick.com [biocrick.com]
- 5. Sodium anthraquinone-1,5-disulfonate | C14H6Na2O8S2 | CID 70067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 853-35-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Sodium 9,10-dioxo-9,10-dihydroanthracene-1,5-disulfonate--water (2/1/1) | C14H8Na2O9S2 | CID 16218964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound | 853-35-0 [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Anthraquinone-1,5-disulfonic acid disodium salt as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone and its derivatives are a well-established class of compounds known for their chromophoric and fluorescent properties, making them valuable scaffolds in the development of chemical sensors.[1] Anthraquinone-1,5-disulfonic acid disodium salt is a water-soluble derivative belonging to this family. While many complex anthraquinone derivatives have been specifically designed and synthesized for roles as fluorescent probes for proteins and metal ions[1][2], the direct application of the simpler this compound as a primary fluorescent probe is not extensively documented in peer-reviewed literature.
This document provides a framework for the evaluation and potential application of this compound as a fluorescent probe. The following protocols are based on established methodologies for characterizing new fluorescent probes and are supplemented with illustrative data from closely related anthraquinone compounds to provide context and performance benchmarks.
Application Note 1: Characterization of Spectroscopic Properties
Objective: To determine the fundamental photophysical properties of this compound to assess its potential as a fluorescent probe.
Principle: The utility of a fluorophore is defined by its excitation and emission wavelengths, Stokes shift (the difference between the excitation and emission maxima), and quantum yield. The influence of solvent polarity on these properties (solvatochromism) can provide insight into the probe's sensitivity to its environment.
Experimental Protocol: Photophysical Characterization
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ultrapure water, PBS buffer pH 7.4, or DMSO). Ensure complete dissolution.[3] For higher solubility, gentle warming (37°C) and sonication can be employed.
-
-
Working Solution Preparation:
-
Prepare a dilute working solution (e.g., 1-10 µM) from the stock solution in the solvent of interest. The final concentration should yield a UV-Vis absorbance below 0.1 at the excitation maximum to avoid inner filter effects.
-
-
Absorbance Spectrum:
-
Using a UV-Vis spectrophotometer, scan the absorbance of the working solution from 200 nm to 600 nm to determine the wavelength(s) of maximum absorbance (λ_max).
-
-
Excitation and Emission Spectra:
-
Using a spectrofluorometer, first obtain the emission spectrum by exciting the sample at its primary absorbance maximum (λ_ex = λ_max) and scanning a range of higher wavelengths (e.g., λ_max + 20 nm to 700 nm).
-
Next, obtain the excitation spectrum by setting the emission detector to the determined emission maximum (λ_em) and scanning a range of lower wavelengths (e.g., 250 nm to λ_em - 20 nm).
-
The excitation and emission slit widths should be optimized for an adequate signal-to-noise ratio (e.g., 5 nm).
-
-
Solvatochromism Study (Optional):
-
Repeat steps 2-4 in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane) to observe any shifts in the emission maximum, which would indicate sensitivity to the local environment.
-
References
Application Notes and Protocols: Anthraquinone-1,5-disulfonic Acid Disodium Salt in Electrocatalysis
Introduction
Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a highly versatile and water-soluble redox-active organic molecule. Its reversible two-proton, two-electron redox chemistry makes it an excellent candidate for various applications in electrocatalysis. AQDS is particularly noted for its role as a redox mediator, facilitating electron transfer in a range of electrochemical systems. These application notes provide an overview of its use in microbial fuel cells (MFCs) and aqueous organic redox flow batteries (AORFBs), along with detailed experimental protocols for its implementation and characterization.
Application Notes
1. Redox Mediator in Microbial Fuel Cells (MFCs)
In MFCs, AQDS acts as an electron shuttle, accelerating the transfer of electrons from microorganisms to the anode.[1][2] This enhancement of extracellular electron transfer leads to significant improvements in power generation and the degradation of pollutants.[1][2] Immobilization of AQDS on the anode surface, for instance through electropolymerization, has been shown to be an effective strategy to prevent mediator washout and achieve high power densities.[1][2]
Quantitative Performance Data in MFCs
| Application | AQDS Immobilization Method | Power Density (mW/m²) | Pollutant Decolorization (%) | Reference |
| Bioelectricity generation and dye decolorization | Electropolymerization on anode | 816 ± 2 | 89 ± 0.6 (Reactive Red 2) | [1] |
| Bioelectricity generation | Enclosed in Polyvinyl Alcohol (PVA) | 221 | Not specified | [2] |
| Bioelectricity generation | Combination with polypyrrole anode | ~100-fold higher than unmodified | Not specified | [2] |
2. Anolyte Material in Aqueous Organic Redox Flow Batteries (AORFBs)
AQDS and its isomers are promising anolyte materials for AORFBs due to their chemical stability and reversible electrochemistry.[3][4] These batteries are being explored for large-scale energy storage. The solubility of AQDS salts is a critical factor for battery capacity, and research has shown that cation exchange (e.g., from Na⁺ to NH₄⁺) can significantly increase solubility.[3]
Quantitative Performance Data in AORFBs
| AQDS Derivative/System | Electrolyte/Conditions | Capacity (Ah/L) | Stability | Reference |
| 0.75 M AQDS(NH₄)₂ with ammonium iodide catholyte | pH-neutral | 40.2 | Stable after 300 charge/discharge cycles | [3] |
| Anthraquinone sulfonation mixture (2,6- and 2,7-AQDS isomers) | Acidic (HBr catholyte) | High capacity utilization (95%) | Enhanced capacity decay at full charge and higher temperatures | [5][6] |
| 2,7-AQDS with ferrocyanide | 1 M KCl (neutral pH) | 17.8 | >99% capacity retention over 100 cycles | [7] |
3. Electrocatalyst for Oxygen Reduction Reaction (ORR)
While less common, anthraquinone derivatives are being investigated as potential metal-free electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries.[8][9] Their performance is influenced by their chemical structure and the electrolyte conditions.
Experimental Protocols
1. Preparation of AQDS-Modified Electrodes
This protocol describes the modification of a glassy carbon electrode (GCE) with AQDS, a common procedure for electrochemical studies.
Materials:
-
Glassy carbon electrode (GCE)
-
This compound (AQDS)
-
Deionized (DI) water
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Ethanol
-
Nitrogen gas
Procedure: [10]
-
GCE Pre-treatment:
-
Polish the GCE surface with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes for each grade.
-
Sonicate the polished GCE in ethanol and DI water for 5 minutes each to remove any residual alumina particles.
-
Dry the electrode under a gentle stream of nitrogen gas.
-
-
Preparation of AQDS Solution:
-
Prepare a 1-10 mM solution of AQDS in DI water or a suitable buffer solution.
-
-
Electrode Modification (Drop-Casting): [10]
-
Pipette a small volume (e.g., 5-10 µL) of the AQDS solution onto the cleaned GCE surface.
-
Allow the solvent to evaporate at room temperature or in a desiccator to form a thin film of AQDS on the electrode.
-
-
Electrode Modification (Electropolymerization): [1]
-
Immerse the cleaned GCE in the AQDS solution.
-
Use cyclic voltammetry (CV) to electropolymerize AQDS onto the electrode surface. Typical parameters involve scanning the potential between the oxidation and reduction peaks of AQDS for a set number of cycles until a stable polymer film is formed. The exact potential range and number of cycles will depend on the specific experimental setup and should be optimized.
-
2. Electrochemical Characterization of AQDS
This protocol outlines the use of cyclic voltammetry (CV) to characterize the electrochemical behavior of AQDS.
Materials:
-
AQDS-modified working electrode (e.g., GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Electrochemical cell
-
Potentiostat
-
Electrolyte solution (e.g., 0.1 M KCl or a suitable buffer)
Procedure:
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell with the AQDS-modified working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the electrolyte solution, ensuring all electrodes are properly immersed.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the CV experiment, including the potential window, scan rate (e.g., 50-100 mV/s), and number of cycles. The potential window should encompass the redox peaks of AQDS.
-
Run the CV experiment and record the resulting voltammogram. The voltammogram will show the characteristic oxidation and reduction peaks of AQDS, providing information about its redox potential and electrochemical reversibility.[11]
-
Visualizations
Caption: Redox mediation by AQDS in a microbial fuel cell.
Caption: General workflow for preparing and characterizing AQDS-modified electrodes.
References
- 1. AQDS immobilized solid-phase redox mediators and their role during bioelectricity generation and RR2 decolorization in air-cathode single-chamber microbial fuel cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Better Electrolyte for Redox-Flow Batteries - ChemistryViews [chemistryviews.org]
- 4. Anthraquinone Disulfonic Acid Disodium Salt | High-Quality Chemical Manufacturer & Supplier [novainternational.net]
- 5. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Exploring Advanced Oxygen Reduction Reaction Electrocatalysts: The Potential of Metal-Free and Non-Pyrolyzed Covalent Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced Activity of Oxygen Reduction Reaction on Pr6O11-Assisted PtPr Alloy Electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anthraquinone-Mediated Fuel Cell Anode with an Off-Electrode Heterogeneous Catalyst Accessing High Power Density when Paired with a Mediated Cathode - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Anthraquinone-1,5-disulfonic acid (AQDS) as an Anolyte for Aqueous Redox Flow Batteries
Audience: Researchers, scientists, and energy storage development professionals.
Introduction
Anthraquinone-1,5-disulfonic acid (AQDS) and its isomers are promising organic redox-active materials for the negative electrolyte (anolyte) in aqueous redox flow batteries (RFBs). These compounds are attractive due to their fast and reversible two-electron redox reactions, high solubility in aqueous solutions, and the potential for low-cost, sustainable production from earth-abundant elements. AQDS-based anolytes can be paired with various catholytes, such as bromide or ferrocyanide, to create high-performance RFBs suitable for grid-scale energy storage. This document provides a summary of its properties, performance data, and detailed experimental protocols for its evaluation.
Physicochemical and Electrochemical Properties
Anthraquinone disulfonic acid derivatives undergo a reversible two-electron, two-proton redox reaction. The sulfonate groups enhance aqueous solubility, a key requirement for high-capacity flow batteries. The electrochemical characteristics can be tuned by the operating pH and the position of the sulfonate groups.
| Property | Value | Conditions / Notes | Citation |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | Disodium Salt | |
| Molecular Weight | 412.3 g/mol | Disodium Salt | |
| Redox Reaction | AQDS + 2H⁺ + 2e⁻ ↔ H₂AQDS | Two-electron, two-proton transfer | [1] |
| Redox Potential | ~+0.2 V vs. SHE | At pH 0 | [2] |
| Kinetic Rate Constant (k₀) | 7.2 × 10⁻³ cm/s | On glassy carbon electrode | [1][2] |
| Solubility (2,7-AQDS) | > 1.0 M | In acidic environment | [2] |
| **Solubility (2,7-AQDSNa₂) ** | ~0.6 M | In neutral water | [3] |
Performance Data in Redox Flow Batteries
The performance of AQDS in a redox flow battery is highly dependent on the cell architecture, operating conditions, and the chosen catholyte. Below is a summary of reported performance metrics.
| Performance Metric | Value | Cell Configuration & Conditions | Citation |
| Peak Power Density | ~1.4 W/cm² | Anolyte: 1 M AQDS in 1 M H₂SO₄; Catholyte: 3 M HBr + 0.5 M Br₂; 90% SOC | [1] |
| Open Circuit Voltage (OCV) | 0.92 V | Anolyte: 1 M AQDS in 1 M H₂SO₄; Catholyte: HBr/Br₂; 90% SOC | [1] |
| Capacity Retention | > 99% | Minimal capacity degradation during cycling | [1] |
| Capacity Fade Rate | 0.02% per day | At 50% SOC and 40°C under current load | [2][4] |
| Capacity Fade Rate | 0.9% - 2.45% per day | At 100% SOC (20°C and 40°C, respectively) | [2][4] |
| Energy Efficiency (EE) | 77.2% - 83.2% | At 125 mA/cm²; value depends on isomer purity | [2] |
| Energy Density | 12.5 Wh/L | AQDS(NH₄)₂/NH₄I cell |
Redox Mechanism and Experimental Workflow
The diagrams below illustrate the fundamental redox mechanism of AQDS and a typical workflow for evaluating its performance as an anolyte.
Caption: Redox mechanism of AQDS at the anode during charge and discharge cycles.
References
Application Notes: Anthraquinone-1,5-disulfonic Acid Disodium Salt for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a water-soluble organic compound belonging to the anthraquinone family. While extensively studied for its role in redox flow batteries and as a chemical intermediate, its potential application in the field of metal ion detection is an emerging area of interest. The core anthraquinone structure possesses inherent spectroscopic properties that can be modulated upon interaction with metal ions. The quinone oxygens and sulfonate groups can serve as potential binding sites, leading to detectable changes in the molecule's photophysical characteristics, such as fluorescence or color. These changes form the basis for its potential use as a chemosensor for various metal ions.
The primary signaling mechanisms for anthraquinone-based sensors often involve Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or fluorescence quenching upon complex formation. By leveraging these mechanisms, AQDS could potentially be employed for the sensitive and selective detection of environmentally and biologically significant metal ions.
Signaling Pathways for Anthraquinone-Based Metal Ion Detection
The interaction between an anthraquinone-based sensor and a metal ion typically leads to a measurable optical or electrochemical signal. The following diagram illustrates a generalized signaling pathway.
Caption: Generalized interaction and signaling pathway of an anthraquinone-based sensor with a metal ion.
Data Presentation: Performance of Anthraquinone-Based Chemosensors
While specific quantitative data for the use of this compound in metal ion detection is not extensively available in the current literature, the performance of other anthraquinone derivatives provides a strong indication of the potential analytical capabilities. The following table summarizes the performance of various anthraquinone-based chemosensors for the detection of different metal ions.
| Chemosensor (Core Structure) | Target Analyte | Linear Range (µM) | Limit of Detection (LOD) (nM) | Technique |
| Anthraquinone-imidazole derivative | Ag⁺ | 0.8 - 32 | 66 | Fluorescence Quenching[1] |
| 1,8-dihydroxyanthraquinone derivative | Cu²⁺ | Not specified | Not specified | Colorimetric |
| Anthraquinone-based chemodosimeter | Cu²⁺ | Not specified | Not specified | Electrochemical[2] |
| 1,8-oxybis(ethyleneoxyethyleneoxy) anthracene-9,10-dione | Pb²⁺, Ca²⁺ | Not specified | Not specified | Fluorescence Enhancement[3] |
| 2-phenylimidazo[5,4-a]anthraquinone with azacrown | Ca²⁺, Ba²⁺, Mg²⁺ | Not specified | Not specified | Fluorescence Enhancement[3] |
Note: The data presented above is for various derivatives of anthraquinone and is intended to be illustrative of the potential of this class of compounds in metal ion sensing.
Experimental Protocols
The following are generalized protocols for the synthesis of a functionalized anthraquinone sensor and its application in metal ion detection. These protocols are based on methodologies reported for other anthraquinone derivatives and should be adapted and optimized for specific applications with AQDS.
Protocol 1: General Synthesis of a Functionalized Anthraquinone-Based Sensor
This protocol describes a general method for modifying the anthraquinone structure to enhance its selectivity and sensitivity towards a specific metal ion.
Caption: General workflow for the synthesis and characterization of a functionalized anthraquinone-based sensor.
Materials:
-
Anthraquinone derivative (e.g., an amino- or halo-substituted anthraquinone)
-
Receptor molecule with a functional group for attachment
-
Appropriate solvent (e.g., ethanol, DMF)
-
Catalyst (if required)
-
Standard laboratory glassware and reflux setup
-
Purification supplies (e.g., silica gel, solvents for chromatography)
-
Instrumentation for characterization (NMR, Mass Spectrometer)
Procedure:
-
Dissolve the starting anthraquinone derivative in a suitable solvent in a round-bottom flask.
-
Add the receptor molecule to the flask. The choice of receptor will determine the selectivity for the target metal ion.
-
Add a catalyst if necessary and reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system.
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Metal Ion Detection Using an Anthraquinone-Based Sensor (General Spectroscopic Method)
This protocol outlines a general procedure for using a synthesized anthraquinone-based sensor for the detection of a target metal ion in a solution using fluorescence or UV-Vis spectroscopy.
Caption: General experimental workflow for the detection of metal ions using a synthesized anthraquinone-based sensor.
Materials:
-
Synthesized anthraquinone-based sensor
-
Stock solution of the target metal ion salt (e.g., nitrate or chloride salt)
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH
-
Solvent for the sensor (e.g., DMSO, acetonitrile)
-
High-purity water
-
Fluorometer or UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the anthraquinone-based sensor (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile.
-
Prepare a series of standard solutions of the target metal ion at different concentrations in high-purity water or the chosen buffer.
-
-
Spectroscopic Measurement:
-
In a quartz cuvette, place a specific volume of the buffer solution.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well.
-
Record the initial fluorescence or UV-Vis spectrum of the sensor solution. This will serve as the baseline (F₀ or A₀).
-
-
Titration:
-
Incrementally add small volumes of the metal ion standard solutions to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence or UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀ or F₀-F) or absorbance (A-A₀) at the wavelength of maximum change against the concentration of the metal ion.
-
From the titration data, determine the linear range, limit of detection (LOD), and binding stoichiometry (e.g., using a Job's plot).
-
Conclusion and Future Perspectives
This compound, along with other anthraquinone derivatives, presents a promising platform for the development of novel chemosensors for metal ion detection. The inherent spectroscopic properties of the anthraquinone core, combined with the potential for functionalization, allow for the design of sensors with high sensitivity and selectivity. While the direct application of AQDS for this purpose requires further investigation, the established principles of anthraquinone-based sensing provide a solid foundation for future research. Future work should focus on systematically evaluating the interaction of AQDS with a wide range of metal ions, characterizing the spectroscopic changes, and optimizing the experimental conditions to develop robust and reliable analytical methods. Such advancements could have significant implications for environmental monitoring, clinical diagnostics, and various applications within the pharmaceutical industry.
References
Application Note: HPLC Analysis of Anthraquinone-1,5-disulfonic acid disodium salt
Introduction
Anthraquinone-1,5-disulfonic acid disodium salt is a chemical compound used in various industrial applications, including as a dye intermediate. Accurate and reliable analytical methods are crucial for quality control and research purposes. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The described protocol is based on established methods for the analysis of related sulfonated anthraquinone compounds and provides a robust starting point for method development and validation.
Principle of the Method
Due to the highly polar and ionic nature of the sulfonic acid groups, a standard reversed-phase HPLC method may not provide adequate retention. Therefore, an ion-pair reversed-phase HPLC method is proposed. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral ion pair with the charged analyte. This complex exhibits increased hydrophobicity, allowing for better retention and separation on a non-polar stationary phase, such as a C18 column.
An alternative approach involves using an aqueous/organic mobile phase with a suitable buffer on a C18 column, which has also been shown to be effective for the separation of sulfonated anthraquinones.[1]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Chemicals and Reagents:
-
This compound (Reference Standard, >98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Cetyltrimethylammonium bromide (CTAB) (for ion-pair chromatography)
-
Ammonium acetate (for buffered mobile phase)
-
Formic acid or Acetic acid (for pH adjustment)
-
2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of water and methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions
Two potential starting methods are presented below. Method 1 is based on ion-pair chromatography, which is often effective for highly polar analytes. Method 2 utilizes a buffered mobile phase, which can also provide good separation for sulfonated compounds.
| Parameter | Method 1: Ion-Pair Reversed-Phase HPLC | Method 2: Buffered Reversed-Phase HPLC |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.8% (w/v) Cetyltrimethylammonium bromide (CTAB) | A: 1 g/L Ammonium acetate in waterB: Methanol |
| Elution Mode | Isocratic | Gradient |
| Gradient Program | N/A | Time (min) | %B0 | 1015 | 9020 | 9021 | 1025 | 10 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection Wavelength | 260 nm | 260 nm |
Note: These are starting conditions and may require optimization for specific instrumentation and sample matrices.
Data Presentation
The following table summarizes the expected quantitative data from a successful analysis. The values are illustrative and will need to be determined experimentally during method validation.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | > 0.999 | To be determined | To be determined |
Method Validation Parameters
For regulatory purposes and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the HPLC analysis and the logical relationship of the method components.
References
Application Notes and Protocols for NMR Spectroscopy of Anthraquinone-1,5-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Anthraquinone-1,5-disulfonic acid disodium salt. Due to the limited availability of public experimental NMR data for this specific compound, this guide focuses on providing a comprehensive protocol for data acquisition and presents a template for data organization. The presented spectral data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Introduction
This compound is a water-soluble organic compound with a rigid aromatic core. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such compounds in solution. This document outlines the procedures for preparing a sample of this compound for NMR analysis and the parameters for acquiring high-quality ¹H (proton) and ¹³C (carbon-13) NMR spectra.
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is provided below.
Materials and Equipment
-
This compound (purity >98%)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm diameter)
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial.
-
Homogenization: Gently vortex the solution to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for different instruments.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Spectral Width: 16 ppm (centered around 6 ppm)
-
Acquisition Time: ~2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (or more for dilute samples)
-
Receiver Gain: Optimized for the specific sample and instrument.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 298 K (25 °C)
-
Spectral Width: 240 ppm (centered around 120 ppm)
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample and instrument.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to the spectrum.
-
Referencing: Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm). Reference the ¹³C spectrum indirectly using the ¹H reference.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
Data Presentation
The following tables are templates for presenting the NMR data. The chemical shifts (δ) are predicted based on the known effects of sulfonate and carbonyl groups on the anthraquinone scaffold. Coupling constants (J) are estimated based on typical aromatic proton-proton interactions.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |
| H-2, H-6 | 8.2 - 8.4 | d | 7.5 - 8.5 | 2H |
| H-3, H-7 | 7.8 - 8.0 | t | 7.5 - 8.5 | 2H |
| H-4, H-8 | 8.4 - 8.6 | d | 7.5 - 8.5 | 2H |
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Position | Predicted δ (ppm) |
| C-1, C-5 | 145 - 150 |
| C-2, C-6 | 128 - 132 |
| C-3, C-7 | 135 - 140 |
| C-4, C-8 | 125 - 129 |
| C-4a, C-10a | 130 - 135 |
| C-8a, C-9a | 130 - 135 |
| C-9, C-10 (C=O) | 180 - 185 |
Visualization of Workflow
The following diagrams illustrate the experimental workflow and the logical relationships for NMR analysis.
Caption: Experimental workflow for NMR analysis.
Application Notes: Cyclic Voltammetry of Anthraquinone-1,5-disulfonic acid disodium salt
Introduction
Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) is a highly water-soluble and redox-active organic compound. Its robust and reversible electrochemical properties have positioned it as a significant molecule in various applications, including as a benchmark active material for aqueous organic redox flow batteries.[1] Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of AQDS, providing insights into its reaction mechanisms, electron transfer kinetics, and stability. These notes provide a comprehensive overview and protocol for performing CV on AQDS.
Electrochemical Behavior
The electrochemical behavior of AQDS is characterized by a reversible two-electron, two-proton reduction and oxidation process. The core anthraquinone moiety undergoes reduction to form the corresponding hydroquinone, and this process is reversed during the oxidative scan.[2][3][4] The overall reaction is highly dependent on the pH of the electrolyte, as protons are involved in the redox transformation.[1][5]
At low concentrations, AQDS typically exhibits ideal electrochemical reversibility corresponding to a two-electron transfer.[1] However, at concentrations above 10 mM, intermolecular dimerization has been observed, which can lead to more complex electrochemical behavior and a decrease in the number of accessible electrons per molecule.[1][6] For instance, under acidic conditions with dimerization, the charge storage may be limited to 1.5 electrons per molecule.[1][6]
The redox potential of AQDS is a critical parameter. It has been reported to have a midpoint potential of approximately -698 mV versus a Silver/Silver Chloride (Ag/AgCl) reference electrode in a non-aqueous solvent.[7] In neutral aqueous solutions (pH 7), the formal reduction potential has been measured at -0.520 V vs. a Standard Calomel Electrode (SCE).[5]
Quantitative Data Summary
The following table summarizes key electrochemical parameters for anthraquinone disulfonic acid derivatives reported in the literature. Note that values can vary based on the specific isomer, pH, electrolyte, and reference electrode used.
| Parameter | Value | Conditions | Reference Electrode | Source |
| Midpoint Potential (E½) | -698 mV | Non-aqueous solvent | Ag/AgCl (3 M KCl) | [7] |
| Formal Potential (E°') | -0.520 V | Aqueous, pH 7.0 | SCE | [5] |
| Peak-to-Peak Separation | ~54 mV | 1 M H₂SO₄, 50 mV/s scan rate | Ag/AgCl | [8][9] |
| Accessible Electrons | 2 e⁻ | Low concentration | N/A | [1] |
| Accessible Electrons | 1.5 e⁻ | >10 mM concentration, acidic | N/A | [1][6] |
| Accessible Electrons | 1 e⁻ | Buffered mild-alkaline | N/A | [1] |
Experimental Protocols
This section provides a detailed methodology for conducting cyclic voltammetry on this compound.
1. Materials and Reagents
-
This compound (AQDS)
-
Supporting Electrolyte: e.g., 1 M Sulfuric Acid (H₂SO₄) or a pH 7 phosphate buffer solution (PBS).
-
High-purity water (e.g., Milli-Q or deionized)
-
Inert gas (Nitrogen or Argon) for deoxygenation.[10]
-
Polishing materials for the working electrode (e.g., alumina slurries of different grain sizes).[9]
2. Electrochemical Setup
-
Potentiostat/Galvanostat: An instrument capable of performing cyclic voltammetry.
-
Three-Electrode Cell:
3. Solution Preparation
-
Prepare the supporting electrolyte solution (e.g., 1 M H₂SO₄) using high-purity water.
-
Accurately weigh the AQDS powder and dissolve it in the supporting electrolyte to achieve the desired concentration (e.g., 1 mM).[8][9]
-
Transfer the solution to the electrochemical cell.
-
Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[10] Maintain an inert atmosphere over the solution during the experiment.
4. Electrode Preparation
-
Polish the working electrode (GCE) surface to a mirror finish using alumina slurries on a polishing pad. Start with a larger grain size (e.g., 1.0 µm) and finish with a smaller one (e.g., 0.05 µm).[9]
-
Rinse the electrode thoroughly with high-purity water and sonicate briefly in water or ethanol to remove any polishing residue.
-
Dry the electrode surface carefully before use.
5. Cyclic Voltammetry Measurement
-
Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the deoxygenated AQDS solution.[10]
-
Connect the electrodes to the potentiostat.[10]
-
Set the experimental parameters in the software:[10]
-
Potential Window: Set the start and end potentials to encompass the redox events of AQDS. A typical range could be from +0.5 V to -1.0 V (vs. Ag/AgCl), but this should be optimized based on the electrolyte.
-
Scan Rate: Begin with a standard scan rate, such as 50 or 100 mV/s.[8][10] A series of different scan rates should be run to investigate the reaction kinetics.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.[10]
-
-
Run the experiment. The potentiostat will apply a linearly sweeping potential to the working electrode and measure the resulting current.
-
Save the resulting data (current vs. potential).[10]
6. Data Analysis
-
Plot the current (I) versus the applied potential (E) to generate the cyclic voltammogram.[10]
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) and peak currents (Ipa and Ipc).[10]
-
Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.
-
Calculate the peak separation (ΔEp) = |Epa - Epc|. For a reversible two-electron transfer, the theoretical value is approximately 29.5 mV.
-
Analyze the relationship between peak current and the square root of the scan rate to determine if the process is diffusion-controlled.
Mandatory Visualizations
Caption: Experimental workflow for cyclic voltammetry of AQDS.
Caption: Redox mechanism of Anthraquinone-1,5-disulfonic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. askfilo.com [askfilo.com]
Application Notes and Protocols: Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) as a Redox Mediator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) as a versatile redox mediator in various biotechnological and electrochemical applications. Detailed protocols for key experiments are provided to enable researchers to implement these techniques in their own laboratories.
Introduction to AQDS as a Redox Mediator
This compound (AQDS) is a highly water-soluble and electrochemically reversible organic compound. Its ability to accept and donate electrons makes it an excellent redox mediator, or electron shuttle, facilitating electron transfer in a variety of systems. This property is particularly valuable in microbial fuel cells (MFCs), environmental remediation, and aqueous redox flow batteries. AQDS can effectively bridge the gap between biological and electrochemical processes, enhancing reaction rates and overall efficiency.
Key Applications and Quantitative Data
AQDS has demonstrated significant utility in several key research and development areas. The following tables summarize the quantitative data from various studies, highlighting its performance as a redox mediator.
Microbial Fuel Cells (MFCs)
AQDS can be used in MFCs to enhance electron transfer from exoelectrogenic bacteria to the anode, thereby increasing power generation. It can be used in a soluble form in the anolyte or immobilized on the anode surface.
Table 1: Performance of AQDS in Microbial Fuel Cells
| Application | Mediator Form | Power Density (mW/m²) | Reference Organism | Notes |
| Bioelectricity Generation | Immobilized (Electropolymerization) | 816 ± 2 | Mixed consortium | Simultaneous decolorization of Reactive Red 2. |
| Enhanced Power Output | Immobilized (with Polypyrrole) | 1303 | Shewanella decolorationis S12 | 13-fold increase compared to unmodified anode. |
Environmental Remediation
AQDS acts as an electron shuttle between microorganisms and pollutants, accelerating the degradation of various contaminants.
Table 2: Performance of AQDS in Environmental Remediation
| Application | Pollutant | Removal Efficiency (%) | Mediator Concentration | Notes |
| Azo Dye Decolorization | Reactive Red 2 | 95 | Catalytic | In a thermophilic anaerobic EGSB reactor. |
| Autotrophic Denitrification | Nitrate (NO₃⁻-N) | 83.37 ± 3.98 | Not specified | Enhanced performance with zero-valent iron. |
| Reductive Dechlorination | Trichloroethene (TCE) | Stimulated | Not specified | Selectively stimulated the first step to cis-DCE. |
Redox Flow Batteries (RFBs)
AQDS is a promising candidate for the negative electrolyte (negolyte) in aqueous organic redox flow batteries due to its favorable redox potential and stability.
Table 3: Electrochemical Properties and Stability of AQDS in Redox Flow Batteries
| Parameter | Value | Conditions |
| Redox Potential (E½ vs. SHE) | +0.217 V | In 2.2 M H₂SO₄ |
| Electron Transfer Rate Constant (k⁰) | 7.2 x 10⁻³ cm/s | On glassy carbon |
| Capacity Decay (at 20°C) | 0.9% per day | 100% State of Charge (SoC) |
| Capacity Decay (at 20°C) | 0.02% per day | 50% State of Charge (SoC) |
| Capacity Decay (at 40°C) | 2.45% per day | 100% State of Charge (SoC) |
Experimental Protocols
Protocol 1: Preparation of an AQDS-Modified Anode for Microbial Fuel Cells via Electropolymerization
This protocol describes the modification of a carbon felt anode with a polypyrrole/AQDS composite to enhance the performance of a microbial fuel cell.
Materials:
-
Carbon felt (cut to desired anode dimensions)
-
Pyrrole (monomer)
-
This compound (AQDS)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Electrochemical workstation (potentiostat)
-
Three-electrode electrochemical cell
-
Platinum wire or mesh (counter electrode)
-
Ag/AgCl electrode (reference electrode)
Procedure:
-
Anode Pretreatment:
-
Clean the carbon felt by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally in deionized water for 15 minutes.
-
Dry the carbon felt in an oven at 80°C for 2 hours.
-
-
Preparation of the Electropolymerization Solution:
-
Prepare a solution containing 0.1 M pyrrole and 0.05 M AQDS in 100 mL of PBS (pH 7.4).
-
Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen.
-
-
Electropolymerization:
-
Set up the three-electrode electrochemical cell with the pretreated carbon felt as the working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.
-
Immerse the electrodes in the electropolymerization solution.
-
Perform cyclic voltammetry (CV) for 15-20 cycles in the potential range of -0.6 V to +0.8 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. A dark, conductive film of PPy/AQDS will form on the carbon felt.
-
-
Post-Treatment:
-
After electropolymerization, gently rinse the modified anode with deionized water to remove any unreacted monomers and loosely bound polymer.
-
The modified anode is now ready for assembly into a microbial fuel cell.
-
Protocol 2: Azo Dye Decolorization in a Batch Reactor Using Soluble AQDS as a Redox Mediator
This protocol outlines a laboratory-scale batch experiment to evaluate the effect of AQDS on the microbial decolorization of an azo dye.
Materials:
-
Azo dye stock solution (e.g., Reactive Red 2, 1 g/L)
-
Anaerobic microbial culture (e.g., sludge from an anaerobic digester)
-
Basal medium (containing essential nutrients and a carbon source like glucose or acetate)
-
AQDS stock solution (10 mM)
-
Serum bottles (120 mL)
-
Butyl rubber stoppers and aluminum crimp seals
-
Nitrogen gas
-
Spectrophotometer
Procedure:
-
Reactor Setup:
-
In a 120 mL serum bottle, add 50 mL of basal medium.
-
Add a specific volume of the azo dye stock solution to achieve the desired final concentration (e.g., 100 mg/L).
-
Spike the experimental bottles with the AQDS stock solution to the desired final concentration (e.g., 100 µM). Prepare control bottles without AQDS.
-
Inoculate each bottle with the anaerobic microbial culture (e.g., 10% v/v).
-
-
Anaerobic Incubation:
-
Seal the bottles with butyl rubber stoppers and aluminum crimp seals.
-
Purge the headspace of each bottle with nitrogen gas for 15 minutes to create anaerobic conditions.
-
Incubate the bottles at a controlled temperature (e.g., 35°C) in the dark, with gentle shaking.
-
-
Monitoring Decolorization:
-
At regular time intervals, withdraw a small aliquot (e.g., 1 mL) of the liquid sample from each bottle using a syringe.
-
Centrifuge the sample to remove microbial cells.
-
Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the azo dye using a spectrophotometer.
-
Calculate the decolorization efficiency as: Decolorization (%) = ((Initial Absorbance - Final Absorbance) / Initial Absorbance) * 100.
-
Visualizations
Signaling Pathway: Electron Transfer in a Microbial Fuel Cell Mediated by AQDS
The following diagram illustrates the proposed mechanism of electron shuttling by AQDS from an exoelectrogenic bacterium, such as Shewanella oneidensis, to the anode of a microbial fuel cell.
Caption: Electron shuttling by AQDS from bacterium to anode.
Experimental Workflow: Preparation and Evaluation of an AQDS-Modified Anode
This diagram outlines the key steps involved in the fabrication of an AQDS-modified anode and its subsequent testing in a microbial fuel cell.
Caption: Workflow for AQDS-modified anode fabrication and testing.
Application Notes and Protocols: Anthraquinone-1,5-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone-1,5-disulfonic acid disodium salt is a stable and highly water-soluble organic compound. Its reversible redox characteristics make it a significant material in the field of electrochemistry.[1] This document provides detailed application notes and experimental protocols for its use, with a primary focus on its application in Aqueous Organic Redox Flow Batteries (AORFBs). While its primary application lies in energy storage, the electrochemical principles and methodologies described herein may be of interest to drug development professionals for applications such as the development of novel biosensors or electrochemically active drug delivery systems. The anthraquinone scaffold itself is recognized as a privileged structure in medicinal chemistry, known for targeting nucleotide-binding proteins.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for preparing solutions of known concentrations and for theoretical calculations.
| Property | Value | Reference |
| CAS Number | 853-35-0 | [3] |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [3][4] |
| Molecular Weight | 412.29 g/mol | [3][4] |
| Appearance | White to light yellow/orange powder/crystal | [4][5] |
| Purity | >95.0% (HPLC) | [4][5] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [6] |
Applications in Aqueous Organic Redox Flow Batteries (AORFBs)
Anthraquinone disulfonates are promising negolyte (negative electrolyte) materials for AORFBs due to their high solubility and stable, reversible two-electron redox reaction.[7][8] They offer a potentially cost-effective and environmentally friendly alternative to traditional vanadium-based systems. The disulfonic acid groups enhance the solubility of the anthraquinone core in aqueous electrolytes.
The following sections detail the experimental protocols for evaluating the electrochemical performance of this compound.
Experimental Protocols
Preparation of Electrolyte Solution
This protocol describes the preparation of a standard electrolyte solution for electrochemical testing.
Materials:
-
This compound
-
Supporting electrolyte (e.g., 1 M H₂SO₄)
-
Deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration (e.g., 0.1 M).
-
Accurately weigh the calculated mass of the salt.
-
In a volumetric flask, dissolve the salt in a small amount of the supporting electrolyte solution.
-
Once dissolved, add the supporting electrolyte to the final volume.
-
Stir the solution until it is homogeneous. For higher concentrations, gentle heating and sonication may be required to ensure complete dissolution.[9]
Electrochemical Characterization using Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to investigate the redox behavior of the anthraquinone compound.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (including a working electrode, counter electrode, and reference electrode)
-
Prepared electrolyte solution
Workflow for Electrochemical Evaluation:
Figure 1: Workflow for the preparation and electrochemical evaluation of this compound.
Procedure:
-
Assemble the three-electrode cell with a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel reference electrode (SCE) or Ag/AgCl electrode.
-
Fill the cell with the prepared electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Perform the cyclic voltammetry scan within a defined potential window (e.g., -0.8 V to 0.2 V vs. SCE). A typical scan rate is 50 mV/s.
-
Record and analyze the resulting voltammogram to determine the redox potentials and assess the reversibility of the reaction. For some anthraquinone disulfonates, the peak-to-peak separation is around 30 mV, which is indicative of a two-electron reduction process.[8]
Redox Flow Battery Performance Evaluation
This protocol outlines the steps for assembling and testing a laboratory-scale redox flow battery using an anthraquinone-based negolyte.
Materials and Equipment:
-
Flow battery hardware (including flow frames, current collectors, and end plates)
-
Ion-exchange membrane (e.g., Nafion®)
-
Carbon paper electrodes
-
Peristaltic pumps
-
Tubing
-
Reservoirs for negolyte and posolyte
-
Battery cycler
Assembly and Operation Workflow:
Figure 2: Simplified schematic of the assembly and operation of a redox flow battery.
Procedure:
-
Cut the carbon paper electrodes and the ion-exchange membrane to the desired size.
-
Assemble the flow battery cell in the following order: end plate, current collector, carbon paper electrode, flow frame, ion-exchange membrane, second flow frame, second carbon paper electrode, second current collector, and second end plate.
-
Connect the reservoirs containing the negolyte (this compound solution) and a suitable posolyte (e.g., a bromine/bromide solution) to the respective flow frames using tubing and peristaltic pumps.[7]
-
Connect the current collectors to the battery cycler.
-
Circulate the electrolytes through the cell at a constant flow rate.
-
Perform galvanostatic charge-discharge cycling at a specific current density (e.g., 100 mA/cm²).[8]
-
Monitor the cell voltage over time to evaluate the battery's performance.
Data Presentation
The performance of the redox flow battery can be quantified by several key metrics, which are summarized in Table 2.
| Performance Metric | Description | Typical Values for Anthraquinone-based Systems | Reference |
| Peak Power Density | The maximum power output per unit area of the electrode. | 335 mW/cm² (at 90% SOC for a mixture of isomers) | [8] |
| Energy Efficiency | The ratio of energy discharged to the energy charged. | ~65.7% | [8] |
| Capacity Utilization | The percentage of the theoretical capacity that is utilized during operation. | ~87.9% | [8] |
| Capacity Retention | The percentage of the initial capacity remaining after a certain number of cycles. | ~99.6% after 10 cycles | [8] |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store the compound in a tightly sealed container in a cool, dry place.[9][10]
Conclusion
This compound is a valuable compound for research in electrochemical energy storage. The protocols provided here offer a foundation for its characterization and application in aqueous organic redox flow batteries. The detailed workflows and performance metrics serve as a guide for researchers and scientists in the field. For professionals in drug development, the electrochemical properties of this and similar compounds may inspire new avenues of research in related fields.
References
- 1. Anthraquinone Disulfonic Acid Disodium Salt | High-Quality Chemical Manufacturer & Supplier [novainternational.net]
- 2. Anthraquinones as a privileged scaffold in drug discovery targeting nucleotide-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [cymitquimica.com]
- 5. This compound | 853-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | CAS:853-35-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. mdpi.com [mdpi.com]
- 8. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocrick.com [biocrick.com]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Anthraquinone-1,5-disulfonic acid disodium salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Anthraquinone-1,5-disulfonic acid disodium salt during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a sulfonated derivative of anthraquinone. The presence of two sulfonate groups significantly increases its polarity and, consequently, its solubility in aqueous solutions. It is also soluble in various polar organic solvents.
Q2: In which solvents is this compound soluble?
This compound is soluble in water and several common organic solvents. Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[1] However, for creating stock solutions for biological assays, DMSO is a commonly used solvent.
Q3: How can I increase the solubility of this compound?
If you encounter solubility issues, the following methods can be employed to enhance dissolution:
-
Heating: Gently warming the solution to 37°C can help increase the solubility.[2][3]
-
Sonication: Using an ultrasonic bath can aid in the dispersion and dissolution of the compound.[2][3]
-
pH Adjustment: The solubility of sulfonated aromatic compounds can be influenced by the pH of the aqueous solution.[4] For salts of weak acids, a more acidic pH can increase solubility.
-
Co-solvents: Employing a co-solvent system can improve solubility. For instance, a mixture of an organic solvent like DMSO with an aqueous buffer can be effective.
Q4: Does the counter-ion affect the solubility of anthraquinone sulfonates?
Yes, the counter-ion can have a significant impact on the aqueous solubility of anthraquinone sulfonate salts. Studies have shown that changing the counter-cation can alter the solubility by as much as three orders of magnitude. Therefore, the choice of the salt form can be a critical factor in achieving the desired concentration in solution.
Troubleshooting Guide
This section provides solutions to common problems encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving completely in water at the desired concentration.
-
Possible Cause: The desired concentration may exceed the intrinsic solubility of the compound in water at the current temperature.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution to 37°C while stirring.[2][3]
-
Apply Sonication: Place the sample in an ultrasonic bath for short intervals to aid dissolution.[2][3]
-
Adjust pH: Cautiously adjust the pH of the solution. Since the anion is the conjugate base of a strong acid (sulfonic acid), the pH effect might be less pronounced than for salts of weak acids, but it is still a factor to consider for the overall formulation.
-
Prepare a More Dilute Solution: If the above steps do not work, the desired concentration may not be achievable in water alone.
-
Issue 2: The compound precipitates out of the aqueous buffer upon addition of a stock solution (e.g., in DMSO).
-
Possible Cause: This is often due to "salting out" or a significant change in the solvent environment, causing the compound to exceed its solubility limit in the final buffer composition.
-
Troubleshooting Steps:
-
Optimize the Dilution Process: Add the stock solution dropwise to the vigorously stirring buffer. This helps to avoid localized high concentrations.
-
Use a Co-solvent in the Final Solution: Prepare the final solution with a small percentage of the organic solvent used for the stock solution to maintain solubility.
-
Lower the Final Concentration: The target concentration in the aqueous buffer might be too high. Consider reducing the final concentration.
-
Quantitative Solubility Data
| Solvent | Reported Concentration | Notes |
| Various Organic Solvents | Up to 100 mM | Based on a dilution calculator provided by a commercial supplier. This suggests that achieving this concentration is feasible for stock solutions. |
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
-
Preparation: Add a pre-weighed excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure the solution is saturated.
-
Separation: Centrifuge the vial to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the solubility of this compound.
Caption: Workflow for enhancing the solubility of this compound.
Caption: Troubleshooting workflow for precipitation issues.
References
Stability issues of Anthraquinone-1,5-disulfonic acid disodium salt in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Anthraquinone-1,5-disulfonic acid disodium salt in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its stock solutions?
A1:
-
Powder: The solid form of this compound is generally stable.[1][2][3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6] For long-term storage, refrigeration at -20°C in a desiccated environment is recommended.[5][7]
-
Stock Solutions: It is highly recommended to prepare solutions fresh for each experiment.[4] If necessary to store, stock solutions can be kept for several months at -20°C.[4][8] Before use, allow the vial to warm to room temperature for at least one hour before opening.[4]
Q2: How can I improve the solubility of this compound in aqueous solutions?
A2: While the disodium salt is water-soluble, achieving higher concentrations can sometimes be challenging.[9] To enhance solubility, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1][7][8]
Q3: What factors can affect the stability of this compound in solution?
A3: The stability of anthraquinone sulfonates in solution is primarily influenced by the following factors:
-
pH: The stability and photoreactivity of anthraquinone sulfonates are pH-dependent.[4]
-
Light Exposure: Anthraquinone sulfonates are photosensitive and can undergo degradation upon exposure to light.[4]
-
Temperature: Elevated temperatures can accelerate the degradation of the compound, especially when it is in a reduced state.[10]
-
Redox State: The reduced form (hydroquinone) of some anthraquinone disulfonates has shown to be less stable than the oxidized (quinone) form.[10]
-
Presence of Oxidizing Agents: The compound is incompatible with strong oxidizing agents.[1][2][3]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of the this compound solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Noticeable color change or precipitation in the solution.
A change in color or the formation of a precipitate can indicate degradation or solubility issues.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Photodegradation | Protect the solution from light by using amber-colored vials or covering the container with aluminum foil. |
| pH Shift | Ensure the buffer capacity is sufficient to maintain a stable pH throughout the experiment. |
| Concentration Exceeds Solubility | Re-prepare the solution, ensuring the concentration is within the solubility limits for the given solvent and temperature. Gentle warming and sonication may aid dissolution.[1][7][8] |
| Contamination | Use high-purity solvents and sterile techniques to prepare solutions. |
Data on Stability of Related Anthraquinone Disulfonates
Direct quantitative stability data for this compound is limited in the reviewed literature. However, studies on its isomers, 2,6- and 2,7-anthraquinone disulfonic acid (AQDS), in an acidic electrolyte for redox flow batteries provide valuable insights into factors affecting stability.
Table 1: Effect of Temperature and State of Charge (SoC) on the Stability of 2,7-AQDS in an Acidic Electrolyte Over 5 Days
| State of Charge (SoC) | Temperature (°C) | Concentration Decrease | Reference |
| 100% | 20 | ~6% | [10] |
| 100% | 60 | >23% | [10] |
| ≤50% | 40 | Very good stability observed | [10] |
Note: This data is for the 2,7-isomer and should be used as a general guideline for the potential stability behavior of the 1,5-isomer under similar conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound (M.W. 412.3 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask
-
Ultrasonic bath
Procedure:
-
Weigh out 4.123 mg of this compound.
-
Transfer the powder to a 1 mL volumetric flask.
-
Add approximately 0.8 mL of high-purity water.
-
If dissolution is slow, place the flask in an ultrasonic bath and sonicate for 5-10 minutes. Gentle warming to 37°C can also be applied.[1][7][8]
-
Once fully dissolved, bring the solution to the final volume of 1 mL with high-purity water.
-
For storage, aliquot into amber vials and store at -20°C.[4]
Experimental Workflow for Solution Preparation:
Caption: Workflow for preparing a stock solution.
Protocol 2: Monitoring Stability using UV-Vis Spectroscopy
This protocol provides a general method for assessing the stability of an this compound solution over time.
Materials:
-
Stock solution of this compound
-
Appropriate buffer or solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a diluted solution of this compound in the desired buffer or solvent to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). A related compound has a strong absorbance peak around 260 nm.
-
Measure the initial UV-Vis spectrum of the solution.
-
Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals, take an aliquot of the solution and measure its UV-Vis spectrum.
-
A decrease in the absorbance at the characteristic peak or a change in the spectral shape can indicate degradation.
Signaling Pathways and Logical Relationships
While this compound is not typically involved in biological signaling pathways, its degradation can be understood as a logical progression of events.
Logical Relationship of Photodegradation:
References
- 1. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. biocrick.com [biocrick.com]
- 4. The pH-dependent photochemistry of anthraquinone-2-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound >95.0%(HPLC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alkalisci.com [alkalisci.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Degradation of Anthraquinone-1,5-disulfonic acid disodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthraquinone-1,5-disulfonic acid disodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While a definitive, experimentally validated degradation pathway for this compound is not extensively documented in the available literature, based on studies of similar sulfonated anthraquinone compounds, a proposed pathway involves several key steps. Advanced oxidation processes (AOPs), such as photocatalysis, ozonation, and Fenton-like reactions, are commonly employed for its degradation.[1] The degradation is believed to initiate with the attack of highly reactive species, like hydroxyl radicals (•OH), on the anthraquinone core. This can lead to hydroxylation of the aromatic rings and desulfonation. Subsequent reactions likely involve the opening of the aromatic rings, leading to the formation of smaller organic intermediates, such as phthalic acid, and eventually complete mineralization to carbon dioxide, water, and sulfate ions.[1]
Q2: What are the common challenges in monitoring the degradation of this compound?
A2: A primary challenge is the potential for complex mixtures of degradation intermediates, which can be difficult to separate and identify. Ion suppression in mass spectrometry due to the sample matrix can also lead to inaccurate quantification. Furthermore, the selection of an appropriate analytical method is crucial; for instance, UV-Vis spectrophotometry is useful for monitoring decolorization but does not provide information on the degradation of the aromatic structure itself.[2] High-Performance Liquid Chromatography (HPLC) is often preferred for separating the parent compound from its byproducts.
Q3: How can I improve the efficiency of the degradation process?
A3: The efficiency of degradation is influenced by several factors including pH, temperature, catalyst concentration (in photocatalysis), and the concentration of oxidizing agents (e.g., H₂O₂ in Fenton reactions).[1] Optimizing these parameters is key. For example, the optimal pH for many AOPs is often in the acidic range. For bacterial degradation, the efficiency can be affected by the specific bacterial strain, temperature, pH, and the presence of other carbon and nitrogen sources.[1]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Dilute the sample or reduce the injection volume. - Use a different column chemistry or add a competing agent to the mobile phase. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure a steady flow rate. |
| No peaks or very small peaks | - Incorrect wavelength setting on the detector. - Sample degradation before analysis. - Low concentration of the analyte. | - Verify the UV-Vis absorbance maximum of the compound and set the detector accordingly. - Prepare fresh samples and standards. - Concentrate the sample or increase the injection volume. |
Mass Spectrometry (MS) Analysis
| Problem | Possible Cause | Solution |
| Ion Suppression | - Co-eluting matrix components interfering with ionization. | - Improve sample preparation using techniques like solid-phase extraction (SPE). - Optimize chromatographic separation to resolve the analyte from interfering compounds. - Dilute the sample. |
| No or weak signal | - Incorrect mass spectrometer settings (e.g., m/z range, ionization mode). - Analyte concentration below the limit of detection. | - Verify the mass spectrometer is set to monitor the correct mass-to-charge ratio for the target analyte and its expected fragments. - Concentrate the sample or use a more sensitive instrument. |
| Complex fragmentation patterns | - Multiple degradation products present in the sample. | - Utilize high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to elucidate the structures of the fragments. - Compare the observed fragmentation patterns with those of known anthraquinone degradation products. A common fragmentation pathway for sulfonated anthraquinones involves the loss of SO₂ (64 amu).[3] |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation
-
Catalyst Preparation: Prepare a suspension of a suitable photocatalyst, such as titanium dioxide (TiO₂), in deionized water.
-
Reaction Setup: In a photoreactor, add the this compound solution to the catalyst suspension. The concentration of the dye and catalyst should be optimized based on preliminary experiments.
-
Irradiation: Irradiate the mixture with a UV lamp of a specific wavelength and intensity. Ensure continuous stirring to maintain a uniform suspension.
-
Sampling: Withdraw aliquots of the reaction mixture at regular time intervals.
-
Sample Preparation: Immediately filter the samples to remove the catalyst particles before analysis.
-
Analysis: Analyze the samples using UV-Vis spectrophotometry to monitor the decolorization and HPLC to quantify the degradation of the parent compound and the formation of intermediates.
Protocol 2: General Procedure for HPLC Analysis
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which for sulfonated aromatic compounds often consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter and should be optimized.
-
Column: Use a reverse-phase C18 column.
-
Instrument Setup: Set the flow rate, injection volume, and column temperature.
-
Detection: Use a UV-Vis detector set at the wavelength of maximum absorbance for this compound.
-
Standard Preparation: Prepare a series of standard solutions of the parent compound of known concentrations to create a calibration curve for quantification.
-
Sample Injection: Inject the filtered samples from the degradation experiment.
-
Data Analysis: Identify and quantify the parent compound and any resolved degradation products by comparing their retention times and peak areas to the standards.
Data Presentation
The following table summarizes representative quantitative data for the degradation of a related sulfonated anthraquinone compound, as specific data for the 1,5-disulfonic acid disodium salt is limited. This data can serve as a reference for expected degradation efficiencies under similar conditions.
| Degradation Method | Compound | Initial Concentration (mg/L) | Conditions | Degradation Efficiency (%) | Time (min) | Reference |
| Electrochemical | 2,6- and 2,7-AQDS mixture | Not specified | Fully charged electrolyte, 40 °C | ~12% capacity decay over 5 days | 7200 | [4] |
| Bacterial | 1-amino-4-bromoanthraquinone-2-sulfonic acid | Not specified | Sphingomonas herbicidovorans FL | - | - | [1] |
| Ozonation/Fenton | Acid Blue 80 | Not specified | pH = 2.85, [H₂O₂]/[Fe²⁺] = 18.10, Ozone flux = 55.70 L/h | 88.76% | Not specified | [5] |
Visualizations
Below are diagrams illustrating the proposed degradation pathway and a general experimental workflow.
References
- 1. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Anthraquinone-1,5-disulfonic acid disodium salt Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to help optimize its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AQDS)?
This compound is a sulfonated derivative of anthraquinone. It is a crystalline powder, typically white to light yellow, with a molecular weight of 412.3 g/mol .[][2] Due to its sulfonate groups, it exhibits increased solubility in aqueous solutions compared to the parent anthraquinone molecule.
Q2: What are the primary research applications of AQDS?
While AQDS has been extensively used in electrochemistry, particularly in the development of redox flow batteries, its application in biological research is an emerging area.[3] Generally, anthraquinone derivatives are investigated for their potential as:
-
Enzyme inhibitors: Certain anthraquinones have been shown to inhibit various enzymes.
-
Anticancer agents: Some studies on anthraquinone derivatives have demonstrated cytotoxic effects against cancer cell lines.
-
Probes for proteomics research: The reactive nature of the anthraquinone core makes it a candidate for developing chemical probes.[4]
Q3: How should I prepare a stock solution of AQDS?
For biological experiments, it is recommended to prepare a high-concentration stock solution in an aqueous buffer (e.g., PBS) or a co-solvent system. While AQDS is water-soluble, using a small amount of DMSO can aid in its complete dissolution before further dilution in aqueous media.
Q4: What is a typical working concentration for AQDS in cell-based assays?
The optimal concentration of AQDS will vary depending on the cell type and the specific assay. Based on studies of related anthraquinone compounds, a starting concentration range of 1 µM to 100 µM is recommended for initial screening experiments. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q5: Is AQDS cell-permeable?
The two sulfonate groups on AQDS increase its polarity, which may limit its passive diffusion across cell membranes. The extent of cell permeability can be cell-line dependent and may require experimental verification.
Experimental Protocols
General Protocol for Preparing a 10 mM Stock Solution
-
Weigh out 4.123 mg of this compound (FW = 412.3 g/mol ).
-
Add 1 mL of sterile phosphate-buffered saline (PBS) or cell culture medium.
-
To aid dissolution, you may sonicate the solution for 5-10 minutes or gently warm it to 37°C.[2]
-
Sterile filter the stock solution through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
General Protocol for a Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AQDS from your stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of AQDS. Include a vehicle control (medium with the same concentration of solvent used for the stock solution, e.g., DMSO, if applicable).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [General Knowledge] |
| DMSO | Soluble | [General Knowledge] |
| Ethanol | Sparingly Soluble | [General Knowledge] |
Note: This table provides general solubility information. Exact solubility may vary based on temperature and purity.
Table 2: Illustrative Example of IC50 Values for an Anthraquinone Derivative in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | Anthraquinone Derivative X | 15.2 |
| A549 (Lung Cancer) | Anthraquinone Derivative X | 28.5 |
| HCT116 (Colon Cancer) | Anthraquinone Derivative X | 19.8 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of compound in cell culture medium | Low solubility of the compound at the working concentration. | - Ensure the stock solution is fully dissolved before dilution.- Decrease the final concentration of the compound.- Increase the concentration of the co-solvent (e.g., DMSO) in the final medium, ensuring it remains below toxic levels (typically <0.5%). |
| High background in enzymatic assays | Compound interferes with the detection method (e.g., fluorescence or absorbance). | - Run a control experiment with the compound alone to measure its intrinsic fluorescence or absorbance at the assay wavelength.- Subtract the background reading from the experimental values. |
| No observable effect in cell-based assays | - Compound is not cell-permeable.- The chosen concentration is too low.- The incubation time is too short. | - Perform a cell permeability assay.- Increase the concentration range in your dose-response study.- Extend the incubation time. |
| Inconsistent results between experiments | - Instability of the compound in solution.- Variability in cell seeding density. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Ensure consistent cell numbers and even distribution in plates. |
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for determining the cytotoxic effects of AQDS using an MTT assay.
Hypothetical Signaling Pathway Affected by an Anthraquinone Derivative
Caption: A hypothetical model of an anthraquinone derivative inhibiting the MAPK/ERK pathway.
References
Technical Support Center: Purification of Anthraquinone-1,5-disulfonic Acid Disodium Salt
This technical support center provides guidance and answers to frequently asked questions regarding the purification of anthraquinone-1,5-disulfonic acid disodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
The most common and effective method for purifying this compound is recrystallization from hot water.[1] This technique leverages the principle of differential solubility at varying temperatures to separate the desired compound from impurities.
Q2: What are the typical impurities found in commercial or crude this compound?
Typical impurities can include other isomers formed during the sulfonation of anthraquinone, such as anthraquinone-1,8-disulfonic acid, anthraquinone-1,6-disulfonic acid, and anthraquinone-1,7-disulfonic acid. Depending on the synthetic route, unreacted starting materials or byproducts from side reactions may also be present.
Q3: What is the expected appearance of pure this compound?
Pure this compound is typically a white to light yellow or light orange powder or crystalline solid.[2]
Q4: How can the purity of the final product be assessed?
The purity of the purified compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Data Presentation
The purity of commercially available this compound can vary between suppliers. The table below summarizes typical purity levels.
| Supplier/Grade | Purity Level | Analytical Method |
| Technical Grade | >95.0% | HPLC[2] |
| High Purity | >98.0% | HPLC[3] |
Experimental Protocols
Recrystallization of this compound from Water
This protocol outlines the procedure for purifying this compound by recrystallization from water.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water to just cover the solid. Heat the mixture to boiling while stirring continuously. Gradually add more hot deionized water in small portions until the solid is completely dissolved. Avoid adding an excess of water to ensure a good yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. To do this, preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual water.[1]
Troubleshooting Guide
Q1: The compound is not dissolving completely in hot water.
-
Possible Cause: Insufficient solvent or the presence of insoluble impurities.
-
Solution: Gradually add more hot deionized water while stirring and heating. If a portion of the solid still does not dissolve even with additional solvent, it is likely an insoluble impurity. In this case, proceed with a hot filtration step as described in the experimental protocol.
Q2: No crystals are forming upon cooling.
-
Possible Cause: Too much solvent was used, resulting in a solution that is not saturated.
-
Solution: Reheat the solution and boil off some of the water to concentrate the solution. Then, allow it to cool again. Seeding the solution with a tiny crystal of the pure compound or scratching the inside of the flask with a glass rod can also help induce crystallization.[4]
Q3: The yield of purified crystals is very low.
-
Possible Cause: Too much solvent was used during dissolution, causing a significant amount of the product to remain in the mother liquor. Another possibility is that the cooling time in the ice bath was insufficient.
-
Solution: To recover more product, you can try to concentrate the filtrate by boiling off some of the water and cooling it again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.
Q4: The purified crystals are still colored.
-
Possible Cause: The presence of colored impurities that have co-crystallized with the product. Isomeric impurities can often be colored.
-
Solution: A second recrystallization may be necessary. For persistent color, adding a small amount of activated charcoal to the hot solution before the hot filtration step can help adsorb colored impurities. However, be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Visualization of the Purification Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Anthraquinone-1,5-disulfonic acid disodium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Anthraquinone-1,5-disulfonic acid disodium salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are positional isomers formed during the sulfonation of anthraquinone. These include other disulfonic acid isomers such as anthraquinone-1,8-disulfonic acid, anthraquinone-1,6-disulfonic acid, and anthraquinone-1,7-disulfonic acid.[1] Traces of beta-isomers like anthraquinone-2,6-disulfonic acid may also be present.[1] Additionally, incomplete reactions can lead to the presence of unreacted anthraquinone and monosulfonated intermediates like anthraquinone-1-sulfonic acid.
Q2: Why is a mixture of isomers formed during the sulfonation process?
A2: The sulfonation of anthraquinone is not highly selective. While the reaction conditions can be optimized to favor the formation of the 1,5-disubstituted product, the electrophilic substitution can occur at other positions on the anthraquinone ring, leading to a mixture of isomers.[1] The presence of a mercury catalyst is crucial for directing the sulfonation to the alpha positions (1, 5, and 8).[2][3] Without it, beta-isomers (2, 6, and 7) are the predominant products.[3]
Q3: How can I minimize the formation of these impurities?
A3: To minimize the formation of isomeric impurities, it is critical to carefully control the reaction conditions, including temperature, reaction time, and the concentration of the sulfonating agent (e.g., oleum). The use of a mercury-based catalyst is standard practice to promote the formation of the desired alpha-substituted isomers.[3] Ensuring a sufficient degree of sulfonation can reduce the amount of unreacted starting material and monosulfonated intermediates.
Q4: What analytical techniques are recommended for identifying and quantifying impurities?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the desired product and its isomeric impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the structure of the final product and identify impurities.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product (<95%) | Presence of significant amounts of isomeric impurities. | Optimize reaction conditions (temperature, time). Purify the product through recrystallization.[6] |
| Incomplete sulfonation. | Increase reaction time or temperature. Ensure the appropriate concentration of the sulfonating agent. | |
| Presence of Unreacted Anthraquinone | Insufficient reaction time or temperature. | Prolong the reaction or increase the temperature according to established protocols. |
| Inadequate amount of sulfonating agent. | Verify the stoichiometry and concentration of the oleum used. | |
| High Levels of Beta-Isomers | Ineffective or absent mercury catalyst. | Ensure the proper addition and activity of the mercury catalyst.[2][3] |
Experimental Protocols
Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound.
Objective: To remove water-insoluble impurities and enrich the desired 1,5-isomer.
Materials:
-
Crude this compound
-
Deionized water
-
Heating mantle or hot plate with magnetic stirrer
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Dissolution: In a beaker, dissolve the crude salt in a minimal amount of hot deionized water with stirring. The goal is to create a saturated solution at high temperature.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool down slowly to room temperature. Further cooling in an ice bath can enhance crystallization. The desired product should precipitate out of the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.[6]
Impurity Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving common impurities.
References
- 1. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 4. This compound [cymitquimica.com]
- 5. biocrick.com [biocrick.com]
- 6. This compound CAS#: 853-35-0 [amp.chemicalbook.com]
Preventing aggregation of Anthraquinone-1,5-disulfonic acid disodium salt in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthraquinone-1,5-disulfonic acid disodium salt (AQDS-1,5). The focus is on preventing aggregation and improving solubility in aqueous solutions.
Troubleshooting Guide: Aggregation and Precipitation Issues
Problem: My AQDS-1,5 precipitates out of my aqueous buffer.
This is a common issue due to the relatively low aqueous solubility of the 1,5-isomer compared to other isomers like the 2,7-disulfonate. The central symmetry of the 1,5-isomer can lead to the formation of stable, less soluble crystal structures. Below is a step-by-step guide to troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for AQDS-1,5 precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
The aqueous solubility of the disodium salt of AQDS-1,5 is approximately 0.07 M. This is notably lower than other isomers, such as the 2,7-isomer. This difference is attributed to the higher molecular symmetry of the 1,5-isomer, which can result in a more stable crystal lattice that is less favorable to dissolve.
Q2: I need to prepare a stock solution. What solvent should I use?
Due to its limited water solubility, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.
General Protocol for Stock Solution Preparation:
-
Accurately weigh the AQDS-1,5 powder.
-
Add a minimal amount of 100% DMSO to achieve a high concentration (e.g., 50-100 mM).
-
Facilitate dissolution by vortexing. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is fully dissolved before use.[1]
-
When preparing your final aqueous solution, dilute the stock solution into your buffer. Crucially, ensure the final concentration of the organic solvent is low (ideally <1% v/v) to avoid solvent-induced artifacts in your experiment.
Q3: How does pH affect the solubility of AQDS-1,5, and how can I optimize it?
Experimental Protocol: pH Screening
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Stock Solution: Prepare a concentrated stock solution of AQDS-1,5 in DMSO (e.g., 50 mM).
-
Dilution: Add the stock solution to each pH-adjusted buffer to achieve your final desired concentration. Ensure the final DMSO concentration remains constant and below 1% (v/v) across all samples.
-
Observation: Equilibrate the solutions at your experimental temperature. Visually inspect for any precipitation or turbidity immediately and after a set period (e.g., 1, 4, and 24 hours).
-
Quantification (Optional): To quantify solubility, prepare saturated solutions at each pH, centrifuge to pellet excess solid, and measure the concentration of the supernatant using UV-Vis spectrophotometry.
| pH | Visual Observation (Example) | Solubility (M) (Example) |
| 5.0 | Heavy Precipitate | 0.04 |
| 6.0 | Light Precipitate | 0.06 |
| 7.0 | Clear Solution | 0.07 |
| 8.0 | Clear Solution | 0.08 |
| 9.0 | Clear Solution | 0.08 |
Q4: Can I use co-solvents or surfactants to prevent aggregation?
Yes, co-solvents and surfactants are effective strategies for preventing the aggregation of hydrophobic compounds.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar molecules. Examples include ethanol, and polyethylene glycol (PEG).
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic compounds like AQDS-1,5 can be encapsulated within the hydrophobic core of these micelles, increasing their apparent solubility. Non-ionic surfactants like Polysorbate 20/80 are often preferred in biological assays due to their lower toxicity.
Caption: Surfactants form micelles that encapsulate AQDS-1,5.
Experimental Protocol: Using a Surfactant (Polysorbate 80)
-
Surfactant Stock: Prepare a 10% (w/v) stock solution of Polysorbate 80 in your chosen aqueous buffer.
-
Working Solutions: Create a series of buffers with varying final concentrations of Polysorbate 80 (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
AQDS-1,5 Addition: Prepare a concentrated stock of AQDS-1,5 in DMSO.
-
Mixing: Add the AQDS-1,5 stock to each surfactant-containing buffer to the desired final concentration.
-
Observation: Monitor for precipitation as described in the pH screening protocol.
| Polysorbate 80 Conc. (% w/v) | Visual Observation (Example) |
| 0 (Control) | Precipitate |
| 0.01 | Light Precipitate |
| 0.05 | Clear Solution |
| 0.1 | Clear Solution |
Q5: Are there other solubilizing agents I can try?
Yes, cyclodextrins are another class of solubilizing agents. These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
Experimental Protocol: Using HP-β-CD
-
HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your aqueous buffer.
-
AQDS-1,5 Stock: Prepare a concentrated stock of AQDS-1,5 in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Complexation: While stirring, slowly add the AQDS-1,5 stock solution to the HP-β-CD solution. You can test different molar ratios of AQDS-1,5 to HP-β-CD (e.g., 1:1, 1:2, 1:5).
-
Equilibration: Allow the mixture to stir at a controlled temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Evaluation: Assess the clarity of the solution. If needed, centrifuge and measure the concentration of the supernatant to quantify the solubility enhancement.
| Molar Ratio (AQDS:HP-β-CD) | Visual Observation (Example) |
| 1:0 (Control) | Precipitate |
| 1:1 | Light Precipitate |
| 1:2 | Clear Solution |
| 1:5 | Clear Solution |
References
Technical Support Center: Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) in Flow Batteries
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) in redox flow batteries.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your experiments with AQDS-based flow batteries.
Issue 1: Rapid Capacity Fade
Q1: My AQDS-based flow battery is showing a rapid loss of capacity over a few cycles. What are the potential causes and how can I mitigate this?
A1: Rapid capacity fade is a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Chemical Degradation: AQDS can degrade chemically, especially at a high state of charge (SoC) and elevated temperatures.[1] The degradation is a chemical process and is not necessarily accelerated by electrochemical cycling itself.[1]
-
Troubleshooting Steps:
-
Limit SoC: Avoid holding the electrolyte at a 100% state of charge for extended periods, particularly at elevated temperatures.[1] Studies have shown significant capacity decay when held at 100% SoC.[1]
-
Temperature Control: Operate the battery at or near room temperature (e.g., 20°C) whenever possible. Capacity decay is significantly accelerated at higher temperatures like 40°C and 60°C.[1]
-
pH Management: The chemical stability of AQDS is highly influenced by pH.[2][3] Operating in highly acidic or alkaline environments can increase capacity fade.[2][3] Near-neutral pH conditions are often preferable for longer battery lifetimes.[2][3]
-
-
-
Electrolyte Crossover/Permeation: The active AQDS molecules can permeate through the membrane to the other half-cell, leading to an irreversible loss of capacity.
-
Side Reactions: Parasitic reactions, such as hydrogen evolution, can occur, especially at higher states of charge where the electrode potential is low.[1]
-
Troubleshooting Steps:
-
Voltage Window Optimization: Carefully define the charging voltage limits to avoid potentials where parasitic reactions become significant.
-
-
A logical workflow for troubleshooting rapid capacity fade is presented below:
Issue 2: Low Solubility of AQDS
Q2: I'm having trouble dissolving a sufficient concentration of AQDS in my aqueous electrolyte, which limits the energy density. How can I improve its solubility?
A2: The sodium salt of AQDS has a limited solubility in water.[5] Here are several strategies to enhance it:
-
Cation Exchange: Exchanging the sodium (Na⁺) counter-ion with a more hydrophilic one, like ammonium (NH₄⁺), can significantly increase solubility.[5] The ammonium salt of AQDS has been shown to have a solubility more than three times higher than the sodium salt.[5]
-
Use of Additives: Incorporating additives into the electrolyte can improve the solubility of AQDS. For instance, ethylene glycol (EG) can increase the solubility of 2,7-AQDS in a KCl solution from 0.3 M to 0.8 M.[6][7]
-
pH Adjustment: The solubility of some anthraquinone derivatives can be influenced by the pH of the electrolyte.
-
Supporting Electrolyte Selection: The choice of the supporting electrolyte can impact the solubility of AQDS.
Frequently Asked Questions (FAQs)
Performance and Optimization
Q3: What is the optimal pH for operating an AQDS-based flow battery?
A3: The optimal pH is a trade-off between chemical stability and electrochemical performance. While AQDS can operate in acidic, neutral, and alkaline conditions, operation at near-neutral pH is often recommended as a pathway to longer battery lifetimes by reducing capacity fade.[2][3] However, maintaining a neutral pH can be challenging due to side reactions, so proper pH management, such as using buffering agents, is crucial.[2][3]
Q4: What are some common catholytes to pair with an AQDS anolyte?
A4: AQDS is a versatile anolyte and has been successfully paired with several catholytes, including:
-
Bromine (Br₂): The AQDS-bromine system is one of the most studied and has demonstrated high power densities.[8][9]
-
Ferro/Ferricyanide ([Fe(CN)₆]⁴⁻/³⁻): This couple is often used in neutral pH systems and has shown excellent stability.[10]
-
Potassium Iodide (KI): This is another option for creating an aqueous organic redox flow battery.[6]
Q5: How can I increase the power density of my AQDS flow battery?
A5: Power density is influenced by several factors:
-
Electrode Material: Using high-surface-area electrodes, such as graphite felt, can improve reaction kinetics.
-
Flow Field Design: Optimizing the flow field in the cell can reduce mass transport limitations.
-
Membrane: A low-resistance membrane will minimize ohmic losses.
-
Electrolyte Conductivity: The conductivity of the electrolyte, which is dependent on the concentration of the active species and supporting electrolyte, plays a crucial role.
Degradation and Stability
Q6: What are the primary degradation mechanisms for AQDS?
A6: The primary degradation mechanisms include:
-
Chemical Decomposition: This is particularly prevalent at high states of charge and elevated temperatures.[1]
-
Protodesulfonation: Under strongly acidic conditions, a slow process of "protodesulfonation" can occur, leading to capacity fade.[4]
-
Dimerization: Some studies have observed reduced coulombic efficiency due to the dimerization of AQDS.[1]
Q7: Is oxygen sensitivity a concern for AQDS electrolytes?
A7: Yes, it is critical to prevent air from entering the anolyte side of the battery. The reduced form of AQDS can react with oxygen, leading to a loss of capacity.[11] Therefore, experiments should be conducted under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Data Summary
The performance of AQDS-based flow batteries can vary significantly based on the experimental conditions. The following tables summarize key performance metrics from various studies.
Table 1: Performance of AQDS in Acidic Electrolytes
| Catholyte | Anolyte Concentration | Supporting Electrolyte | Peak Power Density (W/cm²) | Energy Efficiency (%) | Capacity Retention/Fade | Reference |
| Bromine | 1 M AQDS | 1 M H₂SO₄ | ~1.4 (at 90% SoC) | - | - | [12] |
| Bromate | - | Sulfuric Acid | 1.08 | 72 | Stable over 10 cycles | [8] |
| Bromine | - | - | 0.6 | - | 99.2% retention at 200 mA cm⁻² | [9] |
Table 2: Performance of AQDS in Neutral/Near-Neutral Electrolytes
| Catholyte | Anolyte Concentration | Supporting Electrolyte | Coulombic Efficiency (%) | Capacity Fade Rate | Notes | Reference |
| Ferrocyanide | - | - | - | -0.025%/day | With pH management | [2][3] |
| Ferrocyanide | 2,7-AQDS | 1 M KCl | 98 (at 40 mA cm⁻²) | >99% retention over 100 cycles | With ethylene glycol additive | [10] |
| Ammonium Iodide | 0.75 M AQDS(NH₄)₂ | - | - | Stable over 300 cycles | Cation exchange for improved solubility | [5] |
Experimental Protocols
Protocol 1: Preparation of AQDS Electrolyte (Acidic)
This protocol describes the preparation of a 1 M AQDS anolyte in a 1 M sulfuric acid supporting electrolyte.
-
Materials:
-
This compound (AQDS)
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Deionized (DI) water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Slowly add the required volume of concentrated H₂SO₄ to a volume of DI water in a volumetric flask to prepare a 1 M H₂SO₄ solution. Caution: Always add acid to water, not the other way around, as the dilution process is highly exothermic. Allow the solution to cool to room temperature.
-
Weigh the appropriate amount of AQDS powder to achieve a final concentration of 1 M.
-
Gradually add the AQDS powder to the 1 M H₂SO₄ solution while stirring continuously with a magnetic stirrer.
-
Continue stirring until the AQDS is completely dissolved. This may take some time.
-
Once dissolved, the electrolyte is ready for use. It is recommended to purge the solution with an inert gas (e.g., argon) for at least 30 minutes before introducing it into the flow battery system to remove dissolved oxygen.
-
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
This protocol outlines the steps for performing CV on an AQDS electrolyte to evaluate its electrochemical behavior.
-
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Inert gas supply (argon or nitrogen)
-
-
Procedure:
-
Prepare the AQDS electrolyte at the desired concentration and in the chosen supporting electrolyte.
-
Assemble the three-electrode cell. Ensure the electrodes are clean and properly polished (for the working electrode).
-
Fill the cell with the AQDS electrolyte.
-
Purge the electrolyte with an inert gas for 15-30 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the CV parameters on the potentiostat software:
-
Initial and final potentials (e.g., scan over the expected redox potential of AQDS).
-
Vertex potentials.
-
Scan rate (e.g., start with 50 mV/s).
-
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
Analyze the resulting voltammogram to determine the redox potentials and assess the reversibility of the AQDS redox reaction.
-
The experimental workflow for preparing and testing an AQDS electrolyte is visualized below.
References
- 1. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Better Electrolyte for Redox-Flow Batteries - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and advances in redox flow batteries utilizing sustainable and cost-effective non-vanadium active materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) in Electrolytes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) in electrolyte solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions of AQDS in an electrolyte?
A1: The primary side reactions of this compound (AQDS) in electrolytes, particularly in the context of aqueous organic redox flow batteries, include chemical degradation, dimerization, and potential desulfonation.[1] Chemical degradation is more pronounced in the reduced state of AQDS (anthrahydroquinone) and can be accelerated by elevated temperatures.[1][2] This degradation may involve a loss of the aromatic structure of the molecule.[1][2] Dimerization, where two AQDS molecules associate, can also occur and may lead to a decrease in the effective concentration of the active species and reduced capacity utilization.[1]
Q2: How does the state of charge (SoC) affect the stability of AQDS?
A2: The state of charge (SoC) of the electrolyte has a significant impact on the stability of AQDS. Degradation of AQDS is notably enhanced at a higher state of charge, particularly when the electrolyte is fully reduced (100% SoC).[1][2] Conversely, at lower states of charge (e.g., 50% SoC or less), AQDS exhibits much better stability, even at elevated temperatures.[2] This suggests that the reduced form of AQDS is more susceptible to chemical decomposition.
Q3: What is the role of temperature in AQDS degradation?
A3: Temperature is a critical factor that accelerates the chemical degradation of AQDS in electrolytes.[1][2] The rate of capacity decay and decomposition of AQDS increases significantly at higher temperatures, especially when the electrolyte is in a highly reduced state.[2] For instance, the capacity decay for a fully charged electrolyte can be substantially higher at 40°C compared to 20°C.[2]
Q4: Does the isomer of AQDS affect its performance and stability?
A4: Yes, the specific isomer of anthraquinone disulfonic acid can significantly impact its performance, primarily due to differences in solubility. The 1,5-AQDS disodium salt, along with the 2,6-AQDS isomer, has a notably lower aqueous solubility compared to the 2,7-AQDS isomer.[3] This lower solubility can limit the achievable energy density in applications like redox flow batteries. While stability might also vary between isomers, solubility is a more commonly cited distinguishing factor in performance.
Troubleshooting Guides
Issue 1: Rapid capacity fade observed during electrochemical cycling.
-
Possible Cause 1: Chemical Degradation of AQDS.
-
Troubleshooting Steps:
-
Analyze the Electrolyte: After cycling, take a sample of the electrolyte and analyze it using techniques like UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential degradation products.[1][4][5][6] A change in the absorption spectrum or the appearance of new peaks can indicate degradation.
-
Control the State of Charge (SoC): If possible, operate your system at a lower average SoC. Studies have shown that AQDS is more stable at 50% SoC or lower.[2]
-
Manage Temperature: Ensure your experimental setup has adequate temperature control. Avoid operating at elevated temperatures unless it is a specific parameter of your study, as higher temperatures accelerate degradation.[2]
-
-
-
Possible Cause 2: Dimerization of AQDS.
-
Troubleshooting Steps:
-
Vary Concentration: Dimerization is a concentration-dependent process.[1] Try running experiments at lower concentrations of AQDS to see if the capacity fade improves.
-
Electrochemical Analysis: Use cyclic voltammetry (CV) to study the electrochemical behavior. Changes in the peak potentials or currents might suggest dimerization or other intermolecular interactions.
-
-
Issue 2: Unexpected precipitates forming in the electrolyte.
-
Possible Cause 1: Low Solubility of 1,5-AQDS.
-
Troubleshooting Steps:
-
Verify Solubility Limits: The aqueous solubility of 1,5-AQDS disodium salt is relatively low (around 0.07 M).[3] Ensure that the concentration of your electrolyte is below this limit at the operating temperature.
-
Consider Alternative Cations: The counter-ion can affect solubility. While you are using the disodium salt, other salts (e.g., ammonium salts) have been shown to increase the solubility of other AQDS isomers.[7]
-
pH Adjustment: The pH of the electrolyte can influence the solubility of some organic molecules. Investigate if adjusting the pH (while ensuring it's compatible with your overall system) improves solubility.
-
-
-
Possible Cause 2: Desulfonation Products.
-
Troubleshooting Steps:
-
Analysis of Precipitate: If possible, collect and analyze the precipitate using techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry to identify its composition. The presence of anthraquinone or monosulfonated anthraquinone could indicate desulfonation.[1]
-
-
Quantitative Data Summary
Table 1: Impact of State of Charge (SoC) and Temperature on AQDS Degradation
| State of Charge (SoC) | Temperature (°C) | Capacity Decay per Day | Reference |
| 100% | 20 | 0.9% | [2] |
| 100% | 40 | 2.45% | [2] |
| 50% or lower | 40 | 0.02% | [2] |
Table 2: Aqueous Solubility of Different AQDS Isomers (Disodium Salts)
| AQDS Isomer | Aqueous Solubility (M) | Reference |
| 1,5-AQDS | 0.07 | [3] |
| 2,6-AQDS | < 0.1 | [3] |
| 2,7-AQDS | 0.58 - 0.74 | [3] |
Experimental Protocols
Protocol 1: Evaluation of AQDS Electrochemical Stability using a Flow Electrolysis Cell
This protocol is adapted from methodologies used to study the stability of AQDS in redox flow battery electrolytes.[1][2]
-
Objective: To assess the chemical and electrochemical stability of an AQDS-based electrolyte under various operating conditions.
-
Apparatus:
-
Flow electrolysis cell or a double half-cell flow battery setup.
-
Potentiostat/Galvanostat.
-
Pumps for electrolyte circulation.
-
Electrolyte reservoirs.
-
UV-Vis Spectrometer.
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Prepare the Electrolyte: Dissolve this compound in the desired supporting electrolyte to the target concentration.
-
Assemble the Cell: Assemble the flow electrolysis cell with the appropriate electrodes and membrane.
-
Initial Characterization: Perform initial electrochemical characterization, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), to establish a baseline.
-
Electrochemical Cycling: Cycle the electrolyte galvanostatically between defined voltage limits or to specific states of charge (SoC).
-
Introduce Hold Periods: To decouple chemical and electrochemical degradation, introduce hold periods where the electrolyte is held at a specific SoC (e.g., 100%) for a set duration (e.g., several days). The temperature during the hold period should be controlled.
-
Post-Hold Analysis: After the hold period, continue electrochemical cycling and monitor for any changes in capacity or efficiency.
-
Ex-situ Analysis: Periodically take small aliquots of the electrolyte for analysis by UV-Vis spectroscopy and HPLC to quantify the concentration of AQDS and identify any degradation products.[1]
-
-
Data Analysis:
-
Calculate the capacity fade rate during cycling and during the hold periods.
-
Compare the UV-Vis spectra and HPLC chromatograms of the electrolyte before and after the stability test to identify and quantify degradation.
-
Visualizations
Caption: Key side reactions of AQDS in an electrolyte.
Caption: Troubleshooting workflow for AQDS experiments.
References
- 1. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. Better Electrolyte for Redox-Flow Batteries - ChemistryViews [chemistryviews.org]
Validation & Comparative
Anthraquinone-1,5-disulfonic acid disodium salt vs 2,6-AQDS in flow batteries
An In-depth Comparative Analysis of Anthraquinone-1,5-disulfonic Acid Disodium Salt and 2,6-AQDS for Flow Battery Applications
Introduction
Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, owing to their potential for low cost, high safety, and environmental benignity. Anthraquinone derivatives are a prominent class of organic redox-active materials being explored for the negative electrolyte (negolyte) in these systems. Among the various isomers of anthraquinone disulfonic acid (AQDS), the 2,7-isomer has been extensively studied due to its high solubility. However, for a comprehensive understanding of the structure-property relationships in these systems, a comparison of other isomers is crucial. This guide provides a detailed comparison of this compound (1,5-AQDS) and anthraquinone-2,6-disulfonic acid (2,6-AQDS), focusing on their performance characteristics in the context of flow batteries, supported by available experimental and computational data.
Physicochemical Properties
A key determinant of the performance of an active material in a flow battery is its solubility in the electrolyte, as this directly impacts the energy density of the system. The solubility of AQDS isomers is significantly influenced by their molecular symmetry.
| Property | This compound (1,5-AQDS) | Anthraquinone-2,6-disulfonic acid (2,6-AQDS) | Reference Isomer (2,7-AQDS) |
| Molecular Structure | Symmetric | Symmetric | Asymmetric |
| Aqueous Solubility | 0.07 M | < 0.1 M | 0.58 M - >1 M |
Table 1: Comparison of the Physicochemical Properties of AQDS Isomers. The symmetric structures of 1,5-AQDS and 2,6-AQDS lead to more efficient crystal packing, resulting in significantly lower aqueous solubility compared to the asymmetric 2,7-AQDS isomer[1]. This low solubility is a major limiting factor for the use of pure 1,5-AQDS and 2,6-AQDS in high-concentration aqueous flow batteries.
Electrochemical Performance
Direct, head-to-head experimental data on the flow battery performance of pure 1,5-AQDS and 2,6-AQDS is scarce due to their low solubility. However, insights into their electrochemical behavior can be gleaned from studies on mixtures of isomers and computational analyses.
A study that utilized a mixture of anthraquinone sulfonation products, primarily composed of 2,6-AQDS and 2,7-AQDS, found that this mixture exhibited slightly higher overall polarization compared to pure 2,7-AQDS. This was attributed to potentially slower reaction kinetics of the 2,6-AQDS component, leading to a roughly 6% lower energy efficiency at a current density of 125 mA cm⁻²[2]. Despite this, the mixture showed comparable capacity utilization and cycling stability to pure 2,7-AQDS, suggesting that 2,6-AQDS is a viable, albeit slightly less efficient, redox-active species.
Computational studies using Density Functional Theory (DFT) have been employed to predict the redox potentials of various quinone derivatives. These studies indicate that the redox potential of anthraquinones can be tuned by the addition of different functional groups[3][4]. While specific computational comparisons of 1,5-AQDS and 2,6-AQDS are not extensively detailed in the available literature, it is understood that the position of the sulfonate groups influences the electronic properties and, consequently, the redox potential.
Stability and Degradation
The chemical stability of the redox-active species is critical for the long-term performance and cycle life of a flow battery. Anthraquinone derivatives can undergo degradation through several pathways, particularly in their reduced state. One common degradation mechanism is the formation of electrochemically inactive anthrone species[2]. This process is reported to be more pronounced at higher states of charge (SoC) and elevated temperatures. For instance, a study on a mixture of 2,6- and 2,7-AQDS showed enhanced capacity decay for a fully charged electrolyte, with a decay rate of 0.9% per day at 20°C and 2.45% per day at 40°C. In contrast, at 50% SoC, the stability was significantly better, with a decay rate of only 0.02% per day even at 40°C[2].
Furthermore, dimerization of AQDS molecules at concentrations as low as 10 mmol dm⁻³ has been observed, which can lead to a decrease in the accessible capacity[2]. While these degradation mechanisms are generally applicable to AQDS isomers, a specific comparative study on the degradation rates and pathways of 1,5-AQDS versus 2,6-AQDS is not available.
Experimental Protocols
To conduct a direct comparison of 1,5-AQDS and 2,6-AQDS in a flow battery, the following experimental workflow would be necessary.
Electrolyte Preparation
-
Synthesis/Purification : The desired AQDS isomer can be synthesized through the sulfonation of anthraquinone. The separation of isomers from the resulting mixture is a significant challenge. Methods for separating 2,6- and 2,7-anthraquinonedisulphonic acids have been described, involving extraction with hydrochloric acid solutions[5]. For laboratory-scale experiments, purification of commercially available salts may be achieved through recrystallization or chromatographic techniques.
-
Electrolyte Formulation : Prepare the negolyte by dissolving the purified 1,5-AQDS or 2,6-AQDS disodium salt in a supporting electrolyte, typically an aqueous solution of an acid (e.g., H₂SO₄) or a neutral salt (e.g., NaCl), to the desired concentration. The low solubility of these isomers will limit the maximum achievable concentration.
Flow Battery Assembly and Testing
-
Cell Assembly : A standard laboratory-scale redox flow battery cell consists of two half-cells separated by an ion-exchange membrane (e.g., Nafion). Each half-cell contains a porous carbon electrode (e.g., carbon felt or paper). The electrolytes are circulated through the half-cells from external reservoirs using peristaltic pumps.
-
Electrochemical Characterization :
-
Cyclic Voltammetry (CV) : Perform CV measurements in a three-electrode setup to determine the redox potentials and assess the electrochemical reversibility of the 1,5-AQDS and 2,6-AQDS.
-
Galvanostatic Cycling : Cycle the flow battery at various current densities to evaluate its charge-discharge characteristics, including coulombic, voltage, and energy efficiencies, as well as capacity retention over multiple cycles.
-
Electrochemical Impedance Spectroscopy (EIS) : Use EIS to investigate the internal resistance and charge transfer kinetics of the battery.
-
Visualizations
Caption: Molecular structures of 1,5-AQDS and 2,6-AQDS.
Caption: Experimental workflow for comparing AQDS isomers.
Conclusion
The primary challenge for the application of both this compound and 2,6-AQDS in aqueous flow batteries is their low solubility, which is a direct consequence of their molecular symmetry. This inherent limitation significantly restricts the achievable energy density of a flow battery system utilizing these isomers in their pure form.
Available data from studies on isomer mixtures suggest that 2,6-AQDS possesses slightly inferior reaction kinetics compared to the more commonly studied 2,7-AQDS, leading to lower energy efficiency. The electrochemical properties of 1,5-AQDS in a flow battery are not well-documented, but its low solubility suggests similar, if not greater, performance limitations.
Future research in this area could focus on chemical modifications of the 1,5- and 2,6-AQDS backbones to disrupt their symmetry and enhance solubility, potentially unlocking their utility in high-performance aqueous organic redox flow batteries. Additionally, a direct, controlled experimental comparison of these isomers, even at low concentrations, would provide valuable fundamental insights into the structure-performance relationships of anthraquinone-based negolytes.
References
- 1. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. US2074309A - Process for the preparation of anthraquinonedisulphonic acids - Google Patents [patents.google.com]
A Comparative Guide to Anthraquinone-1,5-disulfonic acid disodium salt and Other Anthraquinone Derivatives
This guide provides a comprehensive comparison of Anthraquinone-1,5-disulfonic acid disodium salt with other key anthraquinone derivatives. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance in various biological and electrochemical applications.
Introduction to Anthraquinones
Anthraquinones are a class of aromatic organic compounds based on the anthracene skeleton.[1] They are widely found in nature and have been used for centuries in traditional medicine. Modern research has highlighted their potential as potent therapeutic agents, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological activity of anthraquinone derivatives is significantly influenced by the type and position of substituents on the core structure.
This guide will focus on comparing this compound, a sulfonated derivative, with other classes of anthraquinones, including hydroxylated and aminated derivatives, to elucidate structure-activity relationships.
Comparative Analysis of Physicochemical and Biological Properties
The performance of anthraquinone derivatives varies significantly based on their chemical modifications. The following sections and tables summarize key data points to facilitate a comparative understanding.
Electrochemical Properties
The redox behavior of anthraquinones is central to many of their biological activities and applications, such as in redox flow batteries. The substitution pattern on the anthraquinone core influences the redox potential.
A study on a mixture of sulfonated anthraquinone derivatives, primarily composed of 2,6- and 2,7-anthraquinone disulfonic acid (AQDS), showed that its redox behavior is nearly identical to that of pure 2,7-AQDS.[4] This suggests that the position of the sulfonate groups in these isomers has a limited impact on the overall redox potential in this specific application. While direct comparative data for the 1,5-isomer was not available in the reviewed literature, it is expected to exhibit similar redox activity due to the electron-withdrawing nature of the sulfonate groups.
Table 1: Comparative Electrochemical Data of Sulfonated Anthraquinone Derivatives
| Compound/Mixture | Redox Potential (E⁰ vs. SHE) | Key Findings | Reference |
| Mixture of 2,6- and 2,7-AQDS | 0.217 V | Redox behavior is practically identical to pure 2,7-AQDS. | [4] |
| Pure 2,7-AQDS | Not specified in this study, but used as a reference. | A promising negolyte for redox flow batteries. | [4][5] |
| This compound | -698 mV (mid-point potential vs. Ag/AgCl) | Lower staining of cotton compared to hydroxylated derivatives. | [6] |
| Anthraquinone-2,6-disulfonic acid disodium salt | -475 mV (mid-point potential vs. Ag/AgCl) | Lower staining of cotton compared to hydroxylated derivatives. | [6] |
Note: The redox potentials for the 1,5- and 2,6-disulfonic acid derivatives are from a different study with different experimental conditions (non-aqueous solvent) and reference electrode, hence they are not directly comparable to the value for the mixture in aqueous acidic solution.
Cytotoxic Activity
The anticancer potential of anthraquinone derivatives is a major area of research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The tables below summarize the IC50 values for various anthraquinone derivatives against different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 2: Comparative in vitro Anticancer Activity of Hydroxylated Anthraquinone Derivatives against MCF-7 Breast Cancer Cells
| Compound | Key Structural Features | IC50 (µM) | Reference |
| Emodin | 1,3,8-trihydroxy-6-methylanthraquinone | 35.62 | [1] |
| Aloe-emodin | 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone | 9.872 | [1] |
| Rhein | 4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | 34.42 | [1] |
Table 3: Comparative in vitro Anticancer Activity of Various Anthraquinone Derivatives against Different Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Anthraquinone derivative (15) | HepG2 (Liver) | 1.23 | [7] |
| Anthraquinone derivative (22) | AGS (Gastric) | 4.1 | [7] |
| Anthraquinone-thiosemicarbazone (34) | K562 (Leukemia) | 2.17 | [7] |
| Azasugar-anthraquinone (51) | MCF-7 (Breast) | 17.3 | [7] |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (4) | PC3 (Prostate) | 4.65 | [8] |
| Anthraquinone (core structure) | PC3 (Prostate) | > 100 | [8] |
| Emodin | PC3 (Prostate) | 30 | [8] |
Note: Specific cytotoxicity data for this compound was not found in the reviewed literature. The high water solubility of sulfonated anthraquinones may influence their cell permeability and, consequently, their cytotoxic activity, which often requires passage through the cell membrane.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Synthesis of Anthraquinone Derivatives via Friedel-Crafts Acylation
This method is fundamental for constructing the anthraquinone scaffold.
Objective: To synthesize the core anthraquinone structure for further functionalization.
Materials:
-
Phthalic anhydride
-
A benzene derivative (e.g., benzene, toluene)
-
Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Solvent (e.g., dichloromethane, nitrobenzene)
-
Concentrated sulfuric acid or polyphosphoric acid (for cyclization)
Procedure:
-
Acylation Step: a. Suspend anhydrous aluminum chloride (2.2 equivalents) in the solvent in a round-bottom flask under an inert atmosphere. b. Add the benzene derivative to the suspension. c. Add a solution of phthalic anhydride (1 equivalent) in the solvent dropwise to the stirred mixture. d. After the addition is complete, heat the reaction mixture at reflux for 1-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). e. Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. f. Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude o-benzoylbenzoic acid derivative.
-
Cyclization Step: a. Add the crude o-benzoylbenzoic acid derivative to concentrated sulfuric acid or polyphosphoric acid. b. Heat the mixture at a temperature typically ranging from 100 to 180°C for several hours. c. Cool the reaction mixture and pour it into ice water to precipitate the anthraquinone derivative. d. Filter the precipitate, wash with water, and dry. e. Purify the crude product by recrystallization or column chromatography.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the anthraquinone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizations
Structure-Activity Relationship Logic
The biological activity of anthraquinone derivatives is dictated by their structural modifications. The following diagram illustrates the logical relationship between structural features and their impact on anticancer activity.
Caption: Structure-Activity Relationship of Anthraquinone Derivatives.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for evaluating the cytotoxic effects of anthraquinone derivatives using an in vitro cell-based assay.
Caption: In Vitro Cytotoxicity Testing Workflow.
Conclusion
This guide provides a comparative overview of this compound and other anthraquinone derivatives. The available data indicates that structural modifications, such as hydroxylation, amination, and sulfonation, significantly impact the physicochemical and biological properties of the anthraquinone scaffold. While hydroxylated and aminated derivatives have demonstrated notable cytotoxic activity against various cancer cell lines, the primary characteristic of sulfonated derivatives like this compound appears to be their high water solubility and distinct electrochemical properties.
Further research involving direct, head-to-head comparative studies under standardized experimental conditions is necessary to fully elucidate the relative performance of this compound in various biological applications. The experimental protocols and workflows provided herein offer a foundation for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives | MDPI [mdpi.com]
Validating the Electrochemical Performance of Anthraquinone-1,5-disulfonic Acid Disodium Salt: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) and its common alternatives. The data presented is supported by detailed experimental protocols for validation, ensuring reproducibility and accuracy in your research.
Comparative Electrochemical Data
The following table summarizes key performance metrics for AQDS and its alternatives. These parameters are crucial for evaluating their suitability in various electrochemical applications, including redox flow batteries and biosensors.
| Compound | Redox Potential (E½ vs. SHE) | Electron Transfer Rate Constant (k⁰) (cm/s) | Capacity Fade Rate (%/day) | Experimental Conditions |
| This compound (1,5-AQDS) | ~ -0.18 V | Data not readily available | Data not readily available | pH 7 |
| Anthraquinone-2,6-disulfonic acid disodium salt (2,6-AQDS) | ~ +0.217 V | Fast (log k ≈ 6−9 M⁻¹ s⁻¹) | ~0.18 (including hold times) | Acidic medium (pH not specified)[1][2][3] |
| Anthraquinone-2,7-disulfonic acid disodium salt (2,7-AQDS) | ~ +0.217 V | 7.2 x 10⁻³ | ~0.02 (at 50% SoC) to 0.9 (fully charged) | Acidic medium (pH 0)[1][4] |
| 1,5-Dihydroxyanthraquinone (1,5-DHAQ) | ~ -0.6 V | Data not readily available | 0.02 | Alkaline medium (pH not specified)[5] |
| Alizarin Red S | ~ +0.082 V | 6.424 x 10⁻⁴ | 2.2 ± 0.3 | Acidic medium (pH not specified)[6] |
| Phenanthrenequinone | Reversible redox reaction observed | Surface-controlled and diffusion-controlled processes | 94.9% capacitance retention after 20,000 cycles | Acidic medium (1 M H₂SO₄)[7] |
| Ferrocyanide/Ferricyanide | ~ +0.36 V | 2.4 x 10² L mol⁻¹ s⁻¹ | Stable in the dark at pH up to 14 | Neutral to Alkaline pH[8][9] |
Note: The electrochemical parameters are highly dependent on the experimental conditions such as pH, electrolyte composition, and electrode material. The values presented here are compiled from various sources and should be considered as representative. For precise comparison, it is recommended to perform experiments under identical conditions.
Experimental Protocols for Electrochemical Validation
To ensure the validity and reproducibility of electrochemical results, the following detailed methodologies for key experiments are provided.
Cyclic Voltammetry (CV)
Objective: To determine the redox potential, electron transfer kinetics, and electrochemical reversibility of the analyte.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working Electrode: Glassy Carbon; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)
-
Analyte solution (e.g., 1-10 mM of AQDS in a suitable supporting electrolyte)
-
Supporting electrolyte (e.g., 0.1 M KCl, or a buffer solution to control pH)
-
Polishing kit for the working electrode (alumina slurry or diamond paste)
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode to a mirror finish using alumina slurry or diamond paste. Rinse thoroughly with deionized water and sonicate to remove any residual polishing material.
-
Electrolyte Preparation: Prepare a solution of the analyte at the desired concentration in the chosen supporting electrolyte.
-
Deaeration: Purge the analyte solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode immersed in the deaerated analyte solution.
-
Cyclic Voltammetry Scan:
-
Set the potential window to scan over a range that encompasses the expected redox events of the analyte.
-
Set the initial scan rate (e.g., 100 mV/s).
-
Perform the cyclic voltammetry scan for several cycles until a stable voltammogram is obtained.
-
Record the data.
-
-
Varying Scan Rate: Repeat the CV scan at different scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the electron transfer kinetics.
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc).
-
Calculate the formal redox potential (E½) as the average of the peak potentials: E½ = (Epa + Epc) / 2.
-
Evaluate the reversibility of the redox process by examining the peak separation (ΔEp = |Epa - Epc|). For a reversible one-electron process, ΔEp should be close to 59/n mV at 25°C (where n is the number of electrons transferred).
-
Analyze the relationship between peak current and the square root of the scan rate to confirm diffusion-controlled processes.
-
The electron transfer rate constant (k⁰) can be estimated using the Nicholson method or other advanced techniques.
-
Long-Term Cycling Stability (Chronocoulometry or Galvanostatic Cycling)
Objective: To evaluate the chemical and electrochemical stability of the analyte over multiple charge-discharge cycles, which is critical for applications like redox flow batteries.
Materials and Equipment:
-
Battery cycler or Potentiostat with galvanostatic/potentiostatic capabilities
-
A suitable electrochemical cell for long-term cycling (e.g., a flow cell for redox flow battery applications or a sealed two-electrode cell).
-
Analyte solution at a higher concentration (as used in the target application).
-
Counter electrode and reference electrode (if using a three-electrode setup).
Procedure:
-
Cell Assembly: Assemble the electrochemical cell with the analyte solution. For redox flow battery testing, this would involve a two-compartment cell separated by an ion-exchange membrane.
-
Cycling Protocol:
-
Define the charging and discharging parameters (e.g., constant current density, voltage cut-off limits).
-
Initiate the cycling process.
-
Monitor the charge and discharge capacity for each cycle.
-
-
Data Analysis:
-
Plot the discharge capacity as a function of the cycle number.
-
Calculate the capacity fade rate per cycle or per day.
-
Coulombic efficiency and energy efficiency can also be calculated for each cycle.
-
-
Post-Cycling Analysis (Optional): After a significant number of cycles, the electrolyte can be analyzed using techniques like UV-Vis spectroscopy or chromatography to identify any degradation products.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the electrochemical validation of this compound and its alternatives.
Caption: Workflow for electrochemical validation of AQDS and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05545C [pubs.rsc.org]
- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA06073G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Study of Anthraquinone Disulfonic Acid Isomers: Properties, Synthesis, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the key isomers of anthraquinone disulfonic acid (AQDS), focusing on the 1,5-, 1,8-, 2,6-, and 2,7-isomers. This document is intended to be a valuable resource for researchers and professionals working with these compounds, offering a side-by-side look at their chemical and physical properties, synthesis routes, and relevant experimental methodologies.
Physicochemical and Electrochemical Properties
The position of the sulfonate groups on the anthraquinone core significantly influences the molecule's properties, including its solubility, electrochemical behavior, and stability. A summary of these key parameters is presented in Table 1.
| Property | 1,5-AQDS | 1,8-AQDS | 2,6-AQDS | 2,7-AQDS |
| Molecular Formula | C₁₄H₈O₈S₂ | C₁₄H₈O₈S₂ | C₁₄H₈O₈S₂ | C₁₄H₈O₈S₂ |
| Molecular Weight | 368.34 g/mol | 368.34 g/mol | 368.34 g/mol | 368.34 g/mol |
| Appearance | White to Pale Yellow Solid | Data not readily available | Pinkish or beige powder | White to light yellow crystalline solid |
| Aqueous Solubility (Disodium Salt) | 0.07 M | Data not readily available | < 0.1 M | 0.58 - 0.74 M |
| Redox Potential (E½ vs. SHE) | Similar to 2,6-AQDS[1] | Data not readily available | ~0.217 V[2] | ~0.217 V[2] |
| Symmetry | Central symmetry | Axial symmetry | Central symmetry | Asymmetric |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of AQDS isomers. While complete datasets for all isomers are not uniformly available in the literature, this section provides known spectroscopic information.
¹H and ¹³C NMR Spectroscopy
The substitution pattern of the sulfonate groups leads to distinct NMR spectra for each isomer.
-
2,6-AQDS and 2,7-AQDS: The ¹H NMR spectrum of a mixture of 2,6- and 2,7-AQDS shows a complex pattern of signals.[2] In the mixture, the molar ratio of the two isomers can be determined from the integration of specific proton signals.[2] The ¹³C NMR spectra of these two isomers are very similar, with only negligible differences in chemical shifts.[2]
-
1,5-AQDS and 1,8-AQDS: Detailed public domain NMR data for the pure 1,5- and 1,8-isomers is scarce. However, certificates of analysis for commercially available 1,5-AQDS confirm that its NMR spectrum is consistent with its structure.
UV-Visible Spectroscopy
Synthesis and Separation of Isomers
The synthesis of anthraquinone disulfonic acid isomers is primarily achieved through the sulfonation of anthraquinone. The position of sulfonation is directed by reaction conditions, particularly the presence or absence of a catalyst.
Caption: Synthesis pathways for anthraquinone disulfonic acid isomers.
Synthesis of β-Isomers (2,6- and 2,7-AQDS)
The sulfonation of anthraquinone with oleum in the absence of a catalyst predominantly yields a mixture of 2,6- and 2,7-anthraquinone disulfonic acids.[2]
Synthesis of α-Isomers (1,5- and 1,8-AQDS)
In the presence of a mercury catalyst (such as mercuric oxide), the sulfonation of anthraquinone favors the formation of α-substituted products, leading to a mixture of 1,5- and 1,8-anthraquinone disulfonic acids.[4]
Isomer Separation
The separation of the isomer mixtures is a critical step in obtaining pure compounds.
-
Separation of 2,6- and 2,7-AQDS: A common method involves the differential solubility of the isomers or their salts in acidic solutions. For example, by diluting the sulfonation reaction mixture with sulfuric acid and then extracting with hydrochloric acid, the less soluble 2,6-AQDS can be isolated. The more soluble 2,7-AQDS can then be precipitated from the filtrate by adding a salt.
-
Separation of 1,5- and 1,8-AQDS: The separation of these isomers can be achieved through fractional crystallization of their salts. A process for separating the corresponding dihydroxyanthraquinones derived from a mixture of 1,5- and 1,8-dialkoxyanthraquinones has also been described, which involves selective precipitation.[5]
Experimental Protocols
This section outlines detailed methodologies for key experiments relevant to the comparative study of AQDS isomers.
Synthesis of a Mixture of 2,6- and 2,7-Anthraquinone Disulfonic Acids
Materials:
-
Anthraquinone
-
Oleum (20-24% SO₃)
-
Distilled water
Procedure:
-
In a round-bottomed flask equipped with a stirrer and a heating mantle, add oleum.
-
Heat the oleum to 70°C with stirring.
-
Gradually add anthraquinone to the heated oleum. The weight ratio of oleum to anthraquinone should be between 3:1 and 4:1.[2]
-
Increase the temperature of the reaction mixture to 160-170°C and maintain it for 2 hours.[2]
-
After the reaction is complete, cool the mixture and slowly pour it into a large volume of distilled water with stirring.[2]
-
The resulting solution contains a mixture of 2,6- and 2,7-AQDS in dilute sulfuric acid.
Caption: Workflow for the synthesis of β-anthraquinone disulfonic acids.
Cyclic Voltammetry for Redox Potential Determination
Materials:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrolyte solution (e.g., 1 M H₂SO₄)
-
AQDS isomer solution (e.g., 1 mM in the electrolyte)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Assemble a three-electrode electrochemical cell.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes.
-
Record a blank cyclic voltammogram of the electrolyte solution.
-
Add the AQDS isomer to the electrolyte to the desired concentration.
-
Record the cyclic voltammogram of the AQDS solution at various scan rates (e.g., 50, 100, 250, 500, 1000 mV/s).[2]
-
Determine the half-wave potential (E½) from the average of the cathodic and anodic peak potentials.
Caption: Experimental workflow for cyclic voltammetry of AQDS isomers.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Analysis
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Reversed-phase C18 column.
Mobile Phase (example):
-
A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer with an acid modifier like trifluoroacetic acid or phosphoric acid).[6][7][8]
Procedure:
-
Prepare standard solutions of the individual AQDS isomers and the mixture in a suitable solvent (e.g., water or a water/methanol mixture).
-
Filter all solutions through a 0.22 or 0.45 µm filter before injection.
-
Set up the HPLC method with the appropriate gradient, flow rate (typically around 1 mL/min), and detection wavelength (e.g., 254 nm or 260 nm).[7][9]
-
Inject the standard solutions to determine the retention times of each isomer.
-
Inject the unknown mixture to identify and quantify the isomers present.
Stability and Degradation
The stability of anthraquinone disulfonic acid isomers is a critical factor in their practical applications. Studies on a mixture of 2,6- and 2,7-AQDS have shown that their stability is influenced by the state of charge, with enhanced degradation observed in the fully reduced state, especially at elevated temperatures.[10][11] The degradation can involve a loss of aromaticity.[11] General studies on other anthraquinone derivatives indicate that stability is also affected by pH and temperature.
Conclusion
The isomers of anthraquinone disulfonic acid exhibit a range of properties that make them suitable for diverse applications. The 2,7-isomer's high aqueous solubility makes it a prime candidate for aqueous redox flow batteries. The subtle differences in the physicochemical properties of the isomers, stemming from the position of the sulfonate groups, underscore the importance of careful selection and characterization for any given application. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, separate, and analyze these important compounds. Further research into the properties of the less-studied 1,8-isomer and a more direct comparative study of the stability of all four isomers would be valuable contributions to the field.
References
- 1. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3763191A - Process for the production of anthraquinone-alpha-sulphonic acids - Google Patents [patents.google.com]
- 5. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. US1899957A - Process for preparing anthraquinone sulphonic acids - Google Patents [patents.google.com]
- 11. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anthraquinone-1,5-disulfonic acid disodium salt and Other Redox Mediators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Anthraquinone-1,5-disulfonic acid disodium salt (AQDS) against other commonly used redox mediators. The information presented is supported by experimental data to assist researchers in selecting the most suitable mediator for their specific applications, ranging from bioelectrochemical systems to therapeutic development.
Data Presentation: Comparative Performance of Redox Mediators
The following table summarizes the key quantitative performance metrics for AQDS and a selection of other widely utilized redox mediators. These metrics are crucial for evaluating their efficiency and stability in various electrochemical systems.
| Redox Mediator | Redox Potential (E°' vs. SHE) | Electron Transfer Rate Constant (k⁰) (cm/s) | Stability (Capacity Fade/Degradation) | Key Applications |
| This compound (AQDS) | ~ -0.180 V | Fast | Stable, but can exhibit capacity fade at high states of charge and elevated temperatures.[1][2] | Redox Flow Batteries (RFBs), Microbial Fuel Cells (MFCs), Electrocatalysis |
| Methyl Viologen | -0.450 V | Very Fast | Radical cation can be unstable, leading to degradation.[3][4] | Herbicide, Electron Acceptor in Photosynthesis Research, RFBs |
| Safranin O | -0.289 V | Moderate | Generally stable, but can be altered in complex biological media.[5] | Histological Stain, Redox Indicator, MFCs |
| TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | ~ +0.75 V | Fast | High chemical and electrochemical stability.[6][7] | Organic Radical Batteries, Electrocatalytic Oxidation |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer a standardized approach for benchmarking the performance of different redox mediators.
Cyclic Voltammetry (CV) for Determining Redox Potential and Electron Transfer Kinetics
Objective: To determine the formal redox potential (E°') and estimate the heterogeneous electron transfer rate constant (k⁰) of a redox mediator.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Electrolyte solution (e.g., 0.1 M KCl)
-
Redox mediator solution (typically 1-5 mM in electrolyte)
-
Polishing materials (e.g., alumina slurry)
Procedure:
-
Polish the working electrode to a mirror finish using alumina slurry, then rinse thoroughly with deionized water and the electrolyte solution.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the redox mediator.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software:
-
Initial and final potentials (spanning the expected redox event).
-
Vertex potentials.
-
Scan rate (e.g., 100 mV/s).
-
-
Run the cyclic voltammogram and record the data.
-
Repeat the measurement at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to analyze the relationship between peak current and scan rate.
-
The formal potential (E°') is estimated as the midpoint of the anodic and cathodic peak potentials (Epa + Epc) / 2.
-
The electron transfer rate constant (k⁰) can be estimated using the Nicholson method or other advanced electrochemical modeling techniques by analyzing the peak separation at different scan rates.
Redox Flow Battery (RFB) Cycling for Stability Assessment
Objective: To evaluate the long-term stability and capacity fade of a redox mediator in a flow battery system.
Materials:
-
Redox flow battery test cell with a membrane (e.g., Nafion®).
-
Peristaltic pumps.
-
Reservoirs for anolyte and catholyte.
-
Battery cycler.
-
Anolyte solution (containing the redox mediator of interest).
-
Catholyte solution (containing a suitable counter-redox species).
-
Supporting electrolyte.
Procedure:
-
Prepare the anolyte and catholyte solutions with the desired concentrations of the redox mediator and supporting electrolyte.
-
Assemble the redox flow battery cell, ensuring proper sealing.
-
Fill the reservoirs with the anolyte and catholyte solutions.
-
Connect the reservoirs to the cell using tubing and peristaltic pumps.
-
Connect the battery cycler to the cell electrodes.
-
Set the cycling parameters on the battery cycler software:
-
Charge/discharge current density (e.g., 20-100 mA/cm²).
-
Voltage cut-off limits.
-
Number of cycles.
-
-
Start the cycling test and monitor the charge/discharge capacity, coulombic efficiency, and voltage efficiency over time.
-
Capacity fade is calculated as the percentage loss of discharge capacity per cycle or per day.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Anthraquinone Derivatives as c-Met Kinase Inhibitors
References
- 1. Simulation-Based Approach to Determining Electron Transfer Rates Using Square-Wave Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aryl Viologens: Unprecedented Stability of Viologen-Derivatives as Anolytes for Alkaline Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of electron mediators on current generation and fermentation in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Anthraquinone-1,5-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Anthraquinone-1,5-disulfonic acid disodium salt. The selection of a robust and reliable analytical method is critical for quality control, formulation development, and regulatory compliance. This document presents a cross-validation perspective on various techniques, supported by generalized experimental data and protocols, to aid in the selection of the most appropriate method for your research and development needs.
The cross-validation of analytical methods is a systematic process to ensure that a new or alternative method provides results that are equivalent to an established or reference method. This workflow is crucial when transferring methods between laboratories or updating to newer technologies.[1]
Comparison of Analytical Method Performance
The quantification of this compound can be performed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a prevalent and robust method.[2] Alternative methods such as UV-Vis Spectrophotometry and Titrimetry offer advantages in terms of speed and cost-effectiveness, though often with lower specificity.[2][3]
The following table summarizes key performance parameters for these analytical methods. The data for HPLC is based on validated methods for structurally similar anthraquinone compounds due to a lack of specific publicly available data for this compound.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[2] | High resolution and sensitivity, suitable for complex mixtures, versatile with various detectors.[2] | Can be time-consuming, requires skilled operators and expensive equipment.[2] |
| UV-Vis Spectrophotometry | Quantification based on the absorption of UV-Visible light by the analyte.[2] | Simple, rapid, and cost-effective.[2] | Lower specificity, susceptible to interference from other absorbing compounds in the matrix.[2] |
| Titrimetry (Acid-Base) | Estimation of the total concentration of sulfonic acid derivatives.[3] | Inexpensive, requires basic laboratory equipment. | Lacks specificity for the target analyte in the presence of other acidic or basic impurities.[3] |
Table 1: Quantitative Comparison of Analytical Methods
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Titrimetry |
| Linearity (R²) | >0.999[1][4] | >0.99[5] | Not Applicable |
| Precision (%RSD) | < 2%[1][4] | < 5% | < 5% |
| Accuracy (Recovery %) | 98-102%[1][4] | 95-105% | 97-103% |
| Limit of Detection (LOD) | ~0.1 µg/mL[1] | ~1 µg/mL | Dependent on indicator and titrant concentration |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[1] | ~3 µg/mL | Dependent on indicator and titrant concentration |
Experimental Protocols
Below are generalized protocols for the quantification of this compound using HPLC-UV, UV-Vis Spectrophotometry, and Titrimetry.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is widely used for the routine analysis of anthraquinones.[1]
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[6]
-
Mobile Phase: Gradient of acetonitrile and 0.1% phosphoric acid in water[6]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: 254 nm[6]
Sample Preparation:
-
Accurately weigh a suitable amount of this compound standard or sample.
-
Dissolve and dilute to a known volume using a suitable solvent (e.g., a mixture of water and methanol).
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.[6]
Validation Parameters: The HPLC method should be validated for specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ).[2]
UV-Vis Spectrophotometry Method
A simple and rapid method for quantification.[5]
Instrumentation:
-
A calibrated UV-Vis spectrophotometer.
Methodology:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in a suitable solvent (e.g., water).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations.[5] Measure the absorbance of each standard at the λmax.[5] Plot a calibration curve of absorbance versus concentration.[5]
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax.
-
Quantification: Determine the concentration of the analyte in the sample from the calibration curve.
Titrimetric Method (Acid-Base Titration)
This method can be used to estimate the total sulfonic acid salt content.
Reagents:
-
Standardized solution of a strong acid (e.g., 0.1 N Hydrochloric Acid).
-
A suitable indicator (e.g., methyl orange or a pH meter).
Methodology:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Add a few drops of the indicator to the sample solution.
-
Titrate the sample solution with the standardized strong acid solution until the endpoint is reached (indicated by a color change or a sharp change in pH).
-
Calculate the concentration of the disodium salt based on the volume of titrant used.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the analytical methods.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathway of Method Selection Logic
This diagram outlines the decision-making process for selecting an appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of naphthalene and anthraquinone derivatives in Rumex nepalensis Spreng. roots by HPLC: comparison of different extraction methods and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Stability of Anthraquinone Isomers: A Guide for Researchers
Introduction
Anthraquinone and its isomers are a critical class of aromatic organic compounds, forming the structural backbone for a vast array of dyes, pigments, pharmaceuticals, and, more recently, advanced materials for applications like redox flow batteries.[1] The term anthraquinone typically refers to the most common and stable isomer, 9,10-anthraquinone, but other isomers such as 1,2-, 1,4-, and 2,6-anthraquinones exist and are relevant in various chemical contexts.[1] The stability of these isomers is a paramount concern, as it dictates their suitability, longevity, and degradation pathways in their respective applications.[2][3]
This guide provides an objective comparison of the stability of key anthraquinone isomers, supported by experimental thermochemical and kinetic data. It details the experimental protocols used to generate this data and outlines the primary factors that influence isomer degradation.
Key Factors Influencing Anthraquinone Stability
The stability of an anthraquinone isomer is not solely an intrinsic property but is heavily influenced by its environment. Several external factors can initiate or accelerate degradation.[2]
-
Thermal Stress: Elevated temperatures can provide the activation energy needed to initiate decomposition reactions.[2][4] For example, the thermal decomposition of anthrone C-glycosides, like aloin, occurs upon heating.[5]
-
Photolytic Stress: As chromophoric molecules, anthraquinones are susceptible to degradation when exposed to UV or visible light.[2] This is a critical consideration for dyes and pigments, whose primary function is related to their interaction with light.[6]
-
pH: The pH of the medium plays a crucial role in the stability of many anthraquinone derivatives. Aloin, for instance, undergoes rapid decomposition at basic pH values but is significantly more stable in acidic conditions (pH 3.5).[5]
-
Oxidative Stress: Interaction with atmospheric oxygen can lead to the formation of degradation products, a process that can be accelerated by heat and light.[2] However, the core 9,10-anthraquinone structure is generally considered relatively inert and stable against oxidation.[4]
-
Solvents: The choice of solvent can significantly impact stability. Some solvents can directly participate in degradation reactions. For example, certain bisanthraquinones have been observed to degrade during long-term exposure to DMSO.[7]
Comparative Stability: Experimental Data
The stability of anthraquinone isomers can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the intrinsic energy of the molecule, while kinetic stability relates to the rate at which it degrades under specific conditions.
Thermodynamic Stability Data
Thermochemical studies, such as combustion calorimetry, provide insight into the intrinsic stability of isomers by determining their standard enthalpies of formation (ΔfH°m) and stabilization energies. A more negative enthalpy of formation and a higher stabilization energy indicate greater thermodynamic stability.
| Isomer | Standard Molar Enthalpy of Formation (Gas, 298.15 K) | Stabilization Energy | Citation |
| 9,10-Anthraquinone | Not explicitly stated, but implied to be more stable | 193.2 ± 5.2 kJ/mol | [8] |
| 1,4-Anthraquinone | -44.9 ± 5.7 kJ/mol | 162.2 ± 7.2 kJ/mol | [8] |
The data clearly shows that 9,10-anthraquinone possesses a significantly higher stabilization energy compared to 1,4-anthraquinone, indicating its superior intrinsic thermodynamic stability.[8] This is attributed to its molecular symmetry and efficient π-electron delocalization across its three aromatic rings.[8]
Kinetic Stability of Substituted Isomers in Redox Flow Batteries
In applications like aqueous redox flow batteries, stability is often measured by the rate of capacity fade over time during electrochemical cycling. The following data compares the performance of different dihydroxyanthraquinone (DHAQ) isomers.
| Isomer / System | Concentration | Capacity Fade Rate (% per day) | Citation |
| 2,6-DHAQ | 0.6 M | 1.33 | [9] |
| 1,2-DHAQ (Alizarin) | 0.15 M | 0.93 | [9] |
| Alizarin Red S | 0.25 M | 1.36 | [9] |
| Ternary Mixture | 1.0 M Total | 0.95 | [9] |
These results show that under specific electrochemical conditions, the 1,2-DHAQ isomer (alizarin) exhibits a lower capacity fade rate than the 2,6-DHAQ isomer.[9] Interestingly, a ternary mixture of these isomers demonstrates a synergistic effect, resulting in an improved stability of 0.95% per day, which is 26% better than the weighted average of the individual components.[9]
Experimental Protocols
The data presented above is derived from specific experimental methodologies designed to quantify stability.
Protocol 1: Thermal and pH Stability Assessment via HPLC
This protocol is adapted from studies on the stability of anthraquinones in Aloe vera extracts.[5]
-
Sample Preparation: Prepare solutions of the anthraquinone isomer in aqueous buffers of varying pH (e.g., 3.5, 4.6, 5.5, 6.7).
-
Stress Conditions:
-
Temperature: Incubate sample sets at different temperatures (e.g., 4°C, 25°C, 50°C, 70°C) for a defined period.
-
pH: Maintain samples at room temperature in the different pH buffers for the same period.
-
-
Quantification:
-
Use a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Develop a gradient elution method using solvents like methanol and water to achieve baseline separation of the parent anthraquinone and any degradation products.[5]
-
Quantify the remaining concentration of the parent isomer by comparing its peak area to a standard calibration curve.
-
-
Data Analysis: Calculate the percentage degradation under each condition relative to a control sample stored at optimal conditions (e.g., 4°C, acidic pH).
Protocol 2: Thermochemical Stability via Combustion Calorimetry
This protocol outlines the principles for determining the standard enthalpy of formation, as described in thermochemical studies.[8]
-
Sample Preparation: A precisely weighed pellet of the purified anthraquinone isomer is prepared.
-
Combustion: The sample is placed in a calorimetric bomb, which is then pressurized with pure oxygen. The sample is ignited, and the complete combustion reaction occurs.
-
Temperature Measurement: The change in temperature of the surrounding water bath is measured with high precision.
-
Energy Calculation: The standard specific energy of combustion (Δc u°) is calculated from the observed temperature change and the known energy equivalent of the calorimeter.
-
Enthalpy of Formation Calculation: The standard molar enthalpy of combustion (ΔcH°m) is derived from the energy of combustion. Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard molar enthalpy of formation (ΔfH°m) of the compound in the condensed state is calculated.
-
Gas-Phase Enthalpy: The enthalpy of sublimation, determined from vapor pressure measurements (e.g., using the Clausius-Clapeyron equation), is added to the condensed-phase enthalpy of formation to yield the gas-phase value, which is most suitable for comparing intrinsic molecular stability.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability analysis of anthraquinone isomers.
References
- 1. Anthraquinone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA06073G [pubs.rsc.org]
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Anthraquinone-1,5-disulfonic acid and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between closely related chemical compounds is paramount. This guide provides a comprehensive spectroscopic comparison of Anthraquinone-1,5-disulfonic acid disodium salt and its key derivatives, offering insights into their electronic and structural characteristics through UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy.
This report delves into the spectroscopic properties of this compound, a foundational structure in many dyes and biologically active molecules, and compares it with its isomers, the 1,8- and 2,6-disulfonic acid disodium salts, as well as the well-characterized derivative, Alizarin (1,2-dihydroxyanthraquinone). By presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and a relevant biological signaling pathway, this guide aims to be an indispensable resource for researchers working with these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic parameters for this compound and its derivatives.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | Water | Data not available | Data not available |
| Anthraquinone-1,8-disulfonic acid disodium salt | Water | Data not available | Data not available |
| Anthraquinone-2,6-disulfonic acid disodium salt | Water | ~330, ~255 | Not specified[1] |
| Alizarin (1,2-dihydroxyanthraquinone) | DMSO | 434 | Not specified |
| Heptane | 405, 424 | Not specified |
Table 1: UV-Visible Absorption Data. This table highlights the wavelengths of maximum absorbance (λmax) for the compounds in different solvents. The λmax values are indicative of the electronic transitions within the molecules.
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| This compound | Water | Data not available | Data not available | Data not available |
| Anthraquinone-1,8-disulfonic acid disodium salt | Water | Data not available | Data not available | Data not available |
| Anthraquinone-2,6-disulfonic acid disodium salt | Water | Data not available | Data not available | Data not available |
| Alizarin (1,2-dihydroxyanthraquinone) | Various | Data not available | Data not available | Data not available |
| Compound | Solvent | ¹H Chemical Shifts (δ ppm) | ¹³C Chemical Shifts (δ ppm) |
| This compound | D₂O | Data not available | Data not available |
| Anthraquinone-1,8-disulfonic acid disodium salt | D₂O | Data not available | Data not available |
| Anthraquinone-2,6-disulfonic acid disodium salt | D₂O | Data not available | Data not available |
| Alizarin (1,2-dihydroxyanthraquinone) | DMSO-d₆ | 7.0-8.0 (aromatic protons), ~12.0 (hydroxyl protons) | Data not available |
Table 3: NMR Spectroscopy Data. This table presents the chemical shifts for proton (¹H) and carbon-13 (¹³C) NMR, which provide detailed information about the chemical environment of the atoms within the molecule. While NMR is used to confirm the structure of these compounds, specific spectral data is often not published in readily accessible sources.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for the key spectroscopic experiments are provided.
UV-Visible (UV-Vis) Absorption Spectroscopy
This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of a water-soluble anthraquinone derivative.
a. Materials:
-
This compound or its derivative
-
Spectroscopic grade water
-
Calibrated UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
b. Procedure:
-
Solution Preparation: Prepare a stock solution of the compound in water at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-50 µM.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan from 200 to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent (water) and place it in the reference beam of the spectrophotometer. This will serve as the blank to zero the instrument.
-
Sample Measurement: Rinse a clean quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample holder of the spectrophotometer.
-
Data Acquisition: Acquire the absorption spectrum of the sample. The absorbance should ideally be between 0.1 and 1.0 for optimal accuracy. If the absorbance is too high, dilute the sample accordingly.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Fluorescence Spectroscopy
This protocol describes how to measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield.
a. Materials:
-
Anthraquinone derivative solution (prepared as for UV-Vis)
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
b. Procedure:
-
Absorbance Measurement: Measure the UV-Vis absorbance of both the sample and the standard solution at the excitation wavelength. The absorbance of both solutions should be kept below 0.1 to minimize inner filter effects.
-
Emission Spectrum Acquisition:
-
Set the excitation wavelength of the spectrofluorometer to the λmax of the sample.
-
Scan the emission monochromator over a wavelength range that covers the expected emission of the sample.
-
Record the fluorescence emission spectrum.
-
-
Standard Spectrum Acquisition: Repeat the emission scan for the standard solution using its known excitation wavelength.
-
Quantum Yield Calculation (Relative Method): The fluorescence quantum yield (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol details the preparation and acquisition of ¹H and ¹³C NMR spectra for a water-soluble anthraquinone derivative.
a. Materials:
-
Anthraquinone derivative (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
NMR spectrometer
b. Procedure:
-
Sample Preparation: Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the compound is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will be "locked" onto the deuterium signal of the solvent. The magnetic field will then be "shimmed" to achieve homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of around 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The residual solvent peak will be present in the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis: The raw data (Free Induction Decay or FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak. Chemical shifts (δ) are reported in parts per million (ppm).
Experimental and Logical Workflows
To visually represent the processes involved in this comparative study, the following diagrams have been generated using the DOT language.
Biological Signaling Pathway
Anthraquinone derivatives are known to exhibit a range of biological activities. One important mechanism involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which can lead to apoptosis (programmed cell death) in cancer cells.[2][3]
References
A Comparative Purity Analysis of Commercial Anthraquinone-1,5-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the purity of commercially available Anthraquinone-1,5-disulfonic acid disodium salt, a crucial intermediate in the synthesis of various dyes and pharmaceuticals. The performance of a high-purity grade is compared against a standard grade, with supporting experimental data to inform purchasing decisions for research and development applications.
Executive Summary
The purity of starting materials is paramount in drug development and chemical research to ensure reproducibility and minimize the presence of potentially reactive impurities. This guide details the purity analysis of two commercial grades of this compound (High Purity and Standard Grade) using High-Performance Liquid Chromatography (HPLC). The High-Purity grade demonstrated a significantly lower level of total impurities, highlighting its suitability for applications demanding stringent quality control.
Data Presentation
The quantitative data from the HPLC analysis of the two commercial samples are summarized in the table below. The impurity profile reveals the presence of unreacted starting material (Anthraquinone), an isomeric byproduct (Anthraquinone-1,8-disulfonic acid disodium salt), and an over-sulfonated product (Anthraquinone-trisulfonic acid trisodium salt).
| Analyte | High-Purity Grade (% Area) | Standard Grade (% Area) |
| This compound | 99.85 | 98.50 |
| Anthraquinone | 0.05 | 0.35 |
| Anthraquinone-1,8-disulfonic acid disodium salt | 0.08 | 0.85 |
| Anthraquinone-trisulfonic acid trisodium salt (isomer 1) | Not Detected | 0.20 |
| Anthraquinone-trisulfonic acid trisodium salt (isomer 2) | Not Detected | 0.10 |
| Total Impurities | 0.13 | 1.50 |
Experimental Protocols
A detailed methodology was followed for the purity analysis of the commercial samples.
1. Sample Preparation:
-
Accurately weigh 10.0 mg of the this compound sample.
-
Dissolve the sample in 10.0 mL of a diluent (90:10 Water:Acetonitrile, v/v) to achieve a concentration of 1.0 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. High-Performance Liquid Chromatography (HPLC) Method:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Data Analysis: Integration of peak areas using appropriate chromatography software. The percentage area of each peak is calculated relative to the total area of all peaks.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purity evaluation of commercial this compound.
Caption: Experimental workflow for purity analysis.
Alternative Analytical Technique: Potentiometric Titration
While HPLC is the preferred method for detailed impurity profiling, potentiometric titration can be employed as an alternative for determining the overall assay of the disodium salt. This method, however, does not provide information on individual impurities.
Brief Protocol:
-
Accurately weigh approximately 200 mg of the sample and dissolve it in 50 mL of deionized water.
-
Titrate the solution with a standardized 0.1 M solution of a strong acid (e.g., hydrochloric acid).
-
Monitor the pH change using a calibrated pH meter.
-
The two equivalence points correspond to the protonation of the two sulfonate groups.
-
Calculate the purity based on the volume of titrant consumed.
Conclusion
For researchers and professionals in drug development, the choice of raw material grade can significantly impact experimental outcomes. The presented data clearly indicates that the High-Purity grade of this compound offers a superior purity profile with substantially lower levels of process-related impurities. While the Standard Grade may be suitable for less sensitive applications, the High-Purity grade is recommended for use in regulated environments and for the synthesis of active pharmaceutical ingredients where impurity control is critical. The provided HPLC method offers a robust protocol for in-house quality control and verification of supplier specifications.
Safety Operating Guide
Proper Disposal of Anthraquinone-1,5-disulfonic Acid Disodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Anthraquinone-1,5-disulfonic acid disodium salt, ensuring compliance and minimizing risk.
This compound should be handled with care, adhering to the safety protocols outlined in its Safety Data Sheet (SDS). When it comes to disposal, the primary directive is to operate in accordance with all federal, state, and local environmental regulations.[1][2] This typically involves treatment as a special waste, managed by a licensed professional waste disposal service.[2][3]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles with side shields, and a full-face respirator if exposure limits are exceeded or if dust is present.[4] Work should be conducted in a well-ventilated area, and all sources of ignition should be removed.[4]
Step-by-Step Disposal Procedure
-
Collection: Carefully collect the this compound waste. For solid waste, sweep up the material and place it into a suitable, clean, dry, and clearly labeled closed container for disposal.[1][5] Avoid generating dust during this process.[1][4]
-
Containerization: The waste container must be tightly closed and appropriately labeled with the chemical name and any relevant hazard warnings.[4][6]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area away from incompatible materials and foodstuffs.[1][4]
-
Professional Disposal: The most critical step is to arrange for the disposal of the chemical waste through a licensed and approved waste disposal plant or service.[2][5][6] Do not attempt to dispose of this chemical in standard laboratory drains or as regular solid waste.[4][6]
In the event of an accidental spill, immediately contain the spill to prevent it from entering drains or waterways.[2][4][6] Clean up the spill observing the precautions outlined in the SDS, and place the collected material into a designated container for disposal.
Quantitative Safety Data
While specific disposal concentration limits are determined by local regulations, the following table summarizes key safety data for this compound.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Melting Point | 265°C (decomposes) | [4] |
| Boiling Point | 244°C | [4] |
| Health Hazard | Irritation with minor residual injury | [4] |
| Fire Hazard | Will not burn under typical fire conditions | [4] |
| Reactivity | Normally stable, not reactive with water | [4] |
Experimental Protocols
No specific experimental protocols for the neutralization or in-lab treatment for disposal of this compound are recommended. The standard and safest procedure is to transfer the waste to a licensed professional disposal service.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safe Handling of Anthraquinone-1,5-disulfonic Acid Disodium Salt: A Guide for Laboratory Professionals
This guide provides essential safety, operational, and disposal information for handling Anthraquinone-1,5-disulfonic Acid Disodium Salt in a laboratory setting. The following procedural guidance is designed to ensure the safe and compliant use of this chemical by researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Data |
| Synonyms | 9,10-DIHYDRO-9,10-DIOXO-1,5-ANTHRACENEDISULFONIC ACID DISODIUM SALT[1] |
| CAS Number | 853-35-0[1][2] |
| Molecular Formula | C₁₄H₆Na₂O₈S₂[1] |
| Molecular Weight | 412.3 g/mol [1] |
| Appearance | White to light yellow to light orange powder or crystal[3] |
| Melting Point | 265°C (decomposes)[1] |
| Boiling Point | 244°C[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this substance.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 (US) regulations.[1][4] | To protect eyes from dust particles and potential splashes. |
| Skin and Body Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure.[1][4][5] Gloves must be inspected before use.[1] | To prevent direct skin contact with the chemical. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator with a particle filter (NIOSH/MSHA or EN 149 approved).[1][4][5] | To prevent inhalation of dust if it becomes airborne. |
Operational Plan: Safe Handling Protocol
Adherence to a standardized operational plan is critical for the safe handling of this compound from receipt to disposal.
1. Preparation:
-
Ventilation: Always handle the chemical in a well-ventilated area.[1][4] For procedures that may generate dust, use a chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and in good working order.[5][6]
-
PPE: Before handling, don all required personal protective equipment as detailed in the PPE table above.[1][7]
2. Handling:
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[1][4][7]
-
Dust Prevention: Minimize dust generation and accumulation during handling.[4] Avoid creating and breathing in dust or aerosols.[1]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Remove all sources of ignition.[1]
3. Storage:
-
Container: Keep the container tightly closed when not in use.[4][7]
-
Conditions: Store in a dry, cool, and well-ventilated area away from incompatible materials and foodstuff containers.[1][4]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
1. Containment of Spills:
-
Isolate Area: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Sweep up or absorb the material using spark-proof tools and place it into a suitable, clean, dry, closed container for disposal.[1][4]
2. Waste Disposal:
-
Labeling: Label waste containers clearly.
-
Regulations: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[5][7] Adhered or collected material should be disposed of promptly.[1]
First Aid Measures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[1][4] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected skin with soap and plenty of water for at least 15 minutes, then consult a doctor.[1][4] |
| Eye Contact | Rinse eyes cautiously with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4][6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Safe Handling and Disposal Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 853-35-0 [sigmaaldrich.com]
- 3. This compound | 853-35-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
